molecular formula C6H9ClO2 B1334635 Tetrahydro-2H-pyran-4-carbonyl chloride CAS No. 40191-32-0

Tetrahydro-2H-pyran-4-carbonyl chloride

Cat. No.: B1334635
CAS No.: 40191-32-0
M. Wt: 148.59 g/mol
InChI Key: RYGUCYSSMOFTSH-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-4-carbonyl chloride is a useful research compound. Its molecular formula is C6H9ClO2 and its molecular weight is 148.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxane-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGUCYSSMOFTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383725
Record name Tetrahydro-2H-pyran-4-carbonyl chloride
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Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40191-32-0
Record name Tetrahydro-2H-pyran-4-carbonyl chloride
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Record name oxane-4-carbonyl chloride
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Foundational & Exploratory

Spectroscopic Profile of Tetrahydro-2H-pyran-4-carbonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tetrahydro-2H-pyran-4-carbonyl chloride (CAS No. 40191-32-0), a key building block in synthetic organic chemistry. This document details available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presented in a structured format for ease of reference and comparison. Furthermore, it outlines detailed experimental protocols for the acquisition of such spectra, catering to the needs of researchers in academic and industrial settings.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) / ppmMultiplicityNumber of ProtonsAssignment
3.97-4.03m2HH-2, H-6 (axial)
3.40-3.49m2HH-2, H-6 (equatorial)
2.91-3.00m1HH-4
1.99-2.06m2HH-3, H-5 (equatorial)
1.79-1.93m2HH-3, H-5 (axial)
Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) / ppmCarbon Atom
~175C=O
~67C-2, C-6
~45C-4
~30C-3, C-5
Note: These are predicted values based on typical chemical shifts for acyl chlorides and related cyclic ethers. Actual experimental values may vary.
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2950StrongC-H stretch (aliphatic)
~1800Very StrongC=O stretch (acyl chloride)
~1100StrongC-O-C stretch (ether)
Note: Predicted values are based on characteristic vibrational frequencies of functional groups and data from analogous structures like cyclohexanecarbonyl chloride.
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zIonMethod
131[M+1]⁺Chemical Ionization (CI)
Note: The molecular weight of this compound is 148.59 g/mol . The observed ion corresponds to the protonated molecule.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of liquid this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • The tube is capped and carefully wiped clean before insertion into the spectrometer.

Instrumentation and Data Acquisition:

  • Instrument: A 400 MHz (or higher field) NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

    • The residual solvent peak of CHCl₃ at 7.26 ppm is used for chemical shift calibration.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 seconds.

    • The solvent peak of CDCl₃ at 77.16 ppm is used for chemical shift calibration.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • A second salt plate is carefully placed on top to create a thin liquid film between the plates.

  • The plates are mounted in the spectrometer's sample holder.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Method: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Procedure: A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Method: Direct infusion or via Gas Chromatography (GC) inlet for a pure sample.

  • Ionization Technique:

    • Chemical Ionization (CI): Methane or isobutane is used as the reagent gas to produce the protonated molecular ion [M+H]⁺, which is a soft ionization technique that minimizes fragmentation.

    • Electron Ionization (EI): For fragmentation analysis, a standard electron energy of 70 eV is used. This hard ionization technique provides a characteristic fragmentation pattern that can aid in structural elucidation.

Instrumentation and Data Acquisition:

  • Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

  • Mass Range: m/z 50-500.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to data interpretation in the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Reporting Sample Compound: This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Direct Infusion/GC Inlet Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (CI, EI) Prep_MS->Acq_MS Ana_NMR Chemical Shifts, Multiplicity, Integration Acq_NMR->Ana_NMR Ana_IR Vibrational Frequencies, Functional Groups Acq_IR->Ana_IR Ana_MS Molecular Ion, Fragmentation Pattern Acq_MS->Ana_MS Report Structure Confirmation & Spectroscopic Profile Ana_NMR->Report Ana_IR->Report Ana_MS->Report

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to the Synthesis and Purification of Tetrahydro-2H-pyran-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Tetrahydro-2H-pyran-4-carbonyl chloride, a key intermediate in various chemical and pharmaceutical applications. This document details the prevalent synthetic methodologies, purification protocols, and relevant quantitative data to assist researchers in its practical application.

Introduction

This compound is a cyclic acyl chloride that serves as a valuable building block in organic synthesis. Its structural motif is present in numerous biologically active molecules, making its efficient synthesis and purification a critical aspect of drug discovery and development. This guide outlines the conversion of Tetrahydro-2H-pyran-4-carboxylic acid to the target acyl chloride, focusing on common chlorinating agents and purification techniques.

Synthesis of this compound

The primary route for the synthesis of this compound involves the chlorination of the corresponding carboxylic acid, Tetrahydro-2H-pyran-4-carboxylic acid. The most common and effective chlorinating agents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Synthesis via Thionyl Chloride

The reaction with thionyl chloride is a widely used method for the preparation of acyl chlorides due to the convenient removal of byproducts (SO₂ and HCl) as gases.[1]

Reaction Scheme:

cluster_0 Synthesis via Thionyl Chloride start Tetrahydro-2H-pyran-4-carboxylic acid reagent + SOCl₂ product This compound reagent->product byproducts + SO₂ (g) + HCl (g)

Caption: Synthesis of this compound using thionyl chloride.

Experimental Protocol:

A detailed experimental procedure for the synthesis using thionyl chloride has been reported as follows:[2]

  • To a 50 mL three-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and a reflux condenser, add Tetrahydro-2H-pyran-4-carboxylic acid (6.85 g, 52.6 mmol), thionyl chloride (9.79 g, 82.3 mmol), and toluene (10 mL).

  • Place the reaction flask in an oil bath preheated to 80 °C.

  • Stir the reaction mixture continuously for 1.5 hours at this temperature.

  • After the reaction is complete, remove the solvent and excess thionyl chloride by distillation under reduced pressure.

  • The resulting product is crude this compound, obtained as a light brown liquid.

This protocol reports a crude yield of 100% (7.81 g).[2]

Synthesis via Oxalyl Chloride

Oxalyl chloride is another effective reagent for this conversion, often used with a catalytic amount of N,N-dimethylformamide (DMF). This method is typically performed under milder conditions than the thionyl chloride route.

Reaction Scheme:

cluster_1 Synthesis via Oxalyl Chloride start Tetrahydro-2H-pyran-4-carboxylic acid reagent + (COCl)₂ (cat. DMF) product This compound reagent->product byproducts + CO (g) + CO₂ (g) + HCl (g)

Caption: Synthesis of this compound using oxalyl chloride.

General Experimental Protocol:

While a specific protocol for the target molecule is not detailed in the searched literature, a general procedure is as follows:

  • Dissolve Tetrahydro-2H-pyran-4-carboxylic acid in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add oxalyl chloride (typically 1.1-1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by suitable means (e.g., TLC by converting an aliquot to an ester or amide).

  • Upon completion, remove the solvent and excess oxalyl chloride by rotary evaporation. An additional co-evaporation with the solvent can be performed to ensure complete removal of volatile byproducts.

Purification

The purification of this compound is crucial to remove unreacted starting material, residual reagents, and byproducts. The primary method for purification is vacuum distillation.

Purification Workflow:

cluster_2 Purification Workflow crude Crude Product (from synthesis) distillation Vacuum Distillation crude->distillation pure Purified this compound distillation->pure analysis Purity Analysis (e.g., GC, NMR) pure->analysis

Caption: General workflow for the purification of this compound.

Experimental Protocol for Purification:

  • Removal of Volatiles: Following the synthesis, the crude product is concentrated under reduced pressure to remove the solvent and any remaining volatile reagents like thionyl chloride or oxalyl chloride.[2]

  • Vacuum Distillation: The crude residue is then subjected to fractional distillation under reduced pressure. This is the most effective method for obtaining the pure acyl chloride. The boiling point of this compound is reported as 50 °C, although the corresponding pressure for this measurement is not specified in the available literature.[2] A short-path distillation apparatus is suitable for this purpose, especially for smaller quantities. It is recommended to use a well-controlled vacuum source and to monitor the head temperature during distillation to collect the desired fraction.

Commercial suppliers of this compound typically specify a purity of ≥97%.[3]

Data Presentation

The following tables summarize the key quantitative data for the synthesis and properties of this compound.

Table 1: Synthesis Parameters

ParameterThionyl Chloride MethodOxalyl Chloride Method
Starting Material Tetrahydro-2H-pyran-4-carboxylic acidTetrahydro-2H-pyran-4-carboxylic acid
Chlorinating Agent Thionyl chloride (SOCl₂)Oxalyl chloride ((COCl)₂)
Stoichiometry ~1.5 equivalents of SOCl₂~1.1-1.5 equivalents of (COCl)₂
Solvent TolueneDichloromethane (DCM)
Catalyst NoneN,N-Dimethylformamide (DMF)
Temperature 80 °C[2]Room Temperature
Reaction Time 1.5 hours[2]1-2 hours
Reported Yield 100% (crude)[2]Not specified

Table 2: Physicochemical and Characterization Data

PropertyValueReference
CAS Number 40191-32-0
Molecular Formula C₆H₉ClO₂
Molecular Weight 148.59 g/mol
Appearance Light brown liquid (crude) or white powder[2][3]
Boiling Point 50 °C (pressure not specified)[2]
¹H-NMR (CDCl₃, δ/ppm) 1.79-1.93 (m, 2H), 1.99-2.06 (m, 2H), 2.91-3.00 (m, 1H), 3.40-3.49 (m, 2H), 3.97-4.03 (m, 2H)[2]
Mass Spectrometry (CI-MS, m/z) 131 [M+1]⁺[2]
Purity (Commercial) ≥97%[3]

Conclusion

The synthesis of this compound is reliably achieved from its corresponding carboxylic acid using standard chlorinating agents. The thionyl chloride method offers a high-yielding route to the crude product. While detailed purification parameters are not extensively documented, standard vacuum distillation techniques are effective for obtaining the high-purity compound required for subsequent synthetic applications. The data and protocols presented in this guide are intended to provide a solid foundation for researchers working with this important chemical intermediate.

References

A Technical Guide to the Nucleophilic Reactivity of Tetrahydro-2H-pyran-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-2H-pyran-4-carbonyl chloride is a versatile bifunctional molecule widely employed as a key building block in the synthesis of a diverse array of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity is dominated by the electrophilic nature of the acyl chloride moiety, making it susceptible to nucleophilic attack. This technical guide provides an in-depth analysis of the reactivity of this compound with various nucleophiles, including amines, alcohols, and thiols. Detailed reaction mechanisms, experimental protocols, and quantitative data are presented to offer a comprehensive resource for chemists engaged in synthetic research and drug development.

Core Reactivity: Nucleophilic Acyl Substitution

The fundamental reactivity of this compound is centered around the nucleophilic acyl substitution mechanism at the carbonyl carbon. The high electronegativity of both the oxygen and chlorine atoms polarizes the carbonyl bond, rendering the carbon atom highly electrophilic and thus an excellent target for nucleophiles. The chloride ion is an excellent leaving group, facilitating the reaction.

The general mechanism proceeds through a two-step addition-elimination pathway. First, the nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed, and the chloride ion is eliminated.

Caption: General mechanism of nucleophilic acyl substitution.

Reactivity with Amine Nucleophiles: Amide Formation

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted amides. These reactions are typically rapid and exothermic.[2][3][4] A base, such as triethylamine or pyridine, is often added to neutralize the hydrogen chloride byproduct, which can otherwise form an ammonium salt with the unreacted amine.

Quantitative Data for Amide Formation
NucleophileReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
(S)-pyrrolidin-3-yl]-carbamic acid tert-butyl esterCH₂Cl₂, sat. NaHCO₃(aq)Room Temp.3Not specifiedWO2012004299A1
7-amino-1,2,3,4-tetrahydroquinolineDichloromethane, TriethylamineRoom Temp.1Not specified[5]
3-amino-1,5,6,7-tetrahydro-4H-indol-4-one derivativePyridineRoom Temp.1645WO2016202755A1
3-aminocyclohexyl)benzoate derivativeNot specifiedNot specified18102[6]
Amine derivativeIsohexane, TriethylamineRoom Temp.OvernightNot specifiedUS20250074900A1
Experimental Protocol: Synthesis of (S)-tert-butyl (1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-yl)carbamate

To a vigorously stirring solution of this compound (0.455 g, 3.06 mmol) in CH₂Cl₂ (10 mL) is added simultaneously portionwise saturated NaHCO₃(aq) (10 mL) and a solution of (S)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (570 mg, 3.06 mmol) at room temperature. The resulting biphasic mixture is stirred vigorously at room temperature for 3 hours. The organic layer is then separated, dried, and concentrated to yield the product.

Amide Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product AcylChloride This compound in CH₂Cl₂ Mix Combine and stir vigorously (Room Temp, 3h) AcylChloride->Mix Amine Amine & NaHCO₃(aq) Amine->Mix Separate Separate organic layer Mix->Separate Dry Dry organic layer Separate->Dry Concentrate Concentrate Dry->Concentrate Product Final Amide Product Concentrate->Product

Caption: Experimental workflow for amide synthesis.

Reactivity with Alcohol Nucleophiles: Ester Formation

The reaction of this compound with alcohols proceeds readily to form esters.[7][8] Similar to amidation, these reactions are often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl produced.[9]

Quantitative Data for Ester Formation
NucleophileReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
Androstane derivativeCH₂Cl₂, Pyridine, DMAPNot specifiedNot specified70[8]
Hydroxy-functionalized medium-sized ringNot specified, DMAPRoom Temp.18Not specified[9]
Sulfone derivativeNot specified8015Not specified[2]
Experimental Protocol: Synthesis of 6-Oxo-23,24-dinor-5α-cholan-2-en-22-yl tetrahydro-2H-pyran-4-carboxylate

To a solution of the alcohol precursor (0.15 g, 0.454 mmol) in DCM (45 mL) is added pyridine (1.80 mL) and DMAP (75 mg). This compound (0.17 mL, 1.374 mmol) is then added, and the reaction mixture is stirred. Upon completion, the mixture is worked up to isolate the ester product.[8]

Ester Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product Alcohol Alcohol, Pyridine, DMAP in DCM Stir Add Acyl Chloride and stir Alcohol->Stir AcylChloride This compound AcylChloride->Stir Workup Aqueous work-up Stir->Workup Purify Purification Workup->Purify Product Final Ester Product Purify->Product

Caption: Experimental workflow for ester synthesis.

Reactivity with Thiol Nucleophiles: Thioester Formation

General Reaction

The reaction of this compound with a thiol (R-SH) in the presence of a base yields the corresponding S-thioester.

Expected Experimental Protocol

A likely protocol would involve dissolving the thiol and a non-nucleophilic base (e.g., triethylamine) in a suitable aprotic solvent (e.g., dichloromethane). This compound would then be added, likely at a reduced temperature to control the initial exotherm, followed by stirring at room temperature until completion. Standard aqueous work-up and purification would then yield the desired thioester.

References

Stability and Storage of Tetrahydro-2H-pyran-4-carbonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-pyran-4-carbonyl chloride is a versatile reagent in organic synthesis, prized as a building block for a variety of complex molecules in the pharmaceutical and agrochemical industries. Its utility is primarily derived from the reactive acyl chloride moiety, which allows for the facile formation of esters and amides. However, this high reactivity also necessitates careful consideration of its stability and appropriate storage and handling procedures to ensure its integrity and prevent hazardous situations. This technical guide provides an in-depth overview of the stability profile, recommended storage conditions, and safe handling protocols for this compound, based on available safety data and its application in synthetic chemistry.

Chemical Properties and Stability Profile

This compound is a colorless to light yellow liquid with the molecular formula C₆H₉ClO₂.[1] The stability of this compound is intrinsically linked to its high reactivity, particularly its sensitivity to nucleophiles, most notably water.

Moisture Sensitivity: The primary factor affecting the stability of this compound is its extreme sensitivity to moisture. It reacts violently with water in a hydrolysis reaction to form tetrahydro-2H-pyran-4-carboxylic acid and corrosive hydrogen chloride gas.[1][2][3] This reaction is rapid and exothermic, and the liberation of toxic gas presents a significant hazard.[2][4] Therefore, all handling and storage must be conducted under strictly anhydrous conditions.

Thermal Stability: While stable under normal storage conditions, thermal decomposition can occur, especially under fire conditions, leading to the release of irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).[2][4]

Incompatible Materials: To maintain stability and prevent hazardous reactions, this compound should be stored away from:

  • Water and moisture[2]

  • Strong oxidizing agents[2][4]

  • Strong bases[2][4]

  • Amines[2]

  • Alcohols

Recommended Storage Conditions

Proper storage is critical to preserving the quality and ensuring the safety of this compound. The following table summarizes the recommended storage conditions from various sources.

ParameterRecommendationSource(s)
Temperature Refrigerated (0-8°C) or Room Temperature[5][6]
Atmosphere Store under an inert atmosphere (e.g., Argon)[5]
Container Tightly sealed, moisture-proof container[7][8][9]
Storage Area A well-ventilated, dry area, designated for corrosive materials[2]
Incompatibilities Segregate from water, strong bases, oxidizing agents, and amines[2][4]

Logical Relationship of Storage and Stability

The following diagram illustrates the key factors influencing the stability of this compound.

G cluster_storage Storage Conditions cluster_stability Compound Stability Inert_Atmosphere Inert Atmosphere (e.g., Argon) Stable_Compound Stable this compound Inert_Atmosphere->Stable_Compound prevents Low_Temperature Low Temperature (Refrigeration) Low_Temperature->Stable_Compound slows degradation Sealed_Container Tightly Sealed Container Sealed_Container->Stable_Compound prevents ingress of Moisture Moisture/Water Dry_Environment Dry Environment Dry_Environment->Stable_Compound prevents Decomposition Decomposition Products (Carboxylic Acid, HCl) Moisture->Decomposition causes hydrolysis Heat Excessive Heat Heat->Decomposition causes thermal degradation Incompatibles Incompatible Materials (Bases, Amines, etc.) Incompatibles->Decomposition reacts to form byproducts

Caption: Factors influencing the stability of this compound.

Experimental Protocols: Handling in Acylation Reactions

Objective: To perform an N-acylation using this compound.

Materials:

  • Amine substrate

  • This compound

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIEA))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware, dried in an oven and cooled under an inert atmosphere

Procedure:

  • The amine substrate is dissolved in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • The solution is cooled to 0°C using an ice bath.

  • Triethylamine (typically 1.1 to 1.5 equivalents relative to the acyl chloride) is added dropwise to the stirred solution.

  • This compound (typically 1.0 to 1.2 equivalents relative to the amine) is added dropwise to the reaction mixture.

  • The reaction is stirred at 0°C for a period (e.g., 30 minutes) and then allowed to warm to room temperature, with stirring continued until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can then be purified by column chromatography.

The following diagram outlines the general workflow for a typical acylation reaction.

G Start Start Dissolve_Amine Dissolve amine in anhydrous DCM under N2 Start->Dissolve_Amine Cool_Mixture Cool to 0°C Dissolve_Amine->Cool_Mixture Add_Base Add triethylamine Cool_Mixture->Add_Base Add_Acyl_Chloride Add this compound dropwise Add_Base->Add_Acyl_Chloride React Stir at 0°C, then warm to room temperature Add_Acyl_Chloride->React Quench Quench with aqueous solution React->Quench Workup Extract, wash, dry, and concentrate Quench->Workup Purify Purify by column chromatography Workup->Purify End End Purify->End

Caption: General workflow for an N-acylation reaction.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly related to its reactivity. Its stability is primarily compromised by moisture, leading to hydrolysis. Therefore, stringent adherence to anhydrous storage and handling conditions is paramount. By storing the compound in a tightly sealed container under an inert atmosphere and refrigerated, and by following safe handling protocols in a well-ventilated area, researchers can ensure the integrity of the reagent and the safety of their laboratory operations.

References

Physical and chemical properties of "Tetrahydro-2H-pyran-4-carbonyl chloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Tetrahydro-2H-pyran-4-carbonyl chloride, a versatile building block in modern organic synthesis. The information presented herein is intended to support research and development activities by providing key data, detailed experimental protocols, and visualizations of fundamental reaction pathways.

Physical and Chemical Properties

This compound is a reactive acyl chloride derivative of tetrahydropyran-4-carboxylic acid. It is a key intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

PropertyValueReference(s)
Molecular Formula C₆H₉ClO₂[1][2]
Molecular Weight 148.59 g/mol [1][2]
Appearance Colorless to light yellow liquid[3][4]
Boiling Point 50 °C[3][5]
Density 1.201 ± 0.06 g/cm³ (Predicted)[3][5]
Refractive Index 1.463[6]
Flash Point 71.8 °C[6]
Solubility Soluble in non-polar solvents such as chloroform and dichloromethane. Reacts violently with water.[6]
Chemical Properties

This compound is characterized by the electrophilic carbonyl carbon of the acyl chloride group, making it highly susceptible to nucleophilic attack. This reactivity is the basis for its utility in organic synthesis.

  • Reactivity with Water: It reacts violently with water, hydrolyzing to the corresponding carboxylic acid (Tetrahydro-2H-pyran-4-carboxylic acid) and hydrochloric acid. This reaction is exothermic and liberates toxic gas.[6][7]

  • Acylation Reactions: As a typical acyl chloride, it readily reacts with a wide range of nucleophiles, such as alcohols, phenols, amines, and anilines, to form the corresponding esters and amides. These reactions typically proceed via a nucleophilic addition-elimination mechanism.

  • Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.

Synthesis

The most common method for the preparation of this compound is the reaction of Tetrahydro-2H-pyran-4-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis from Tetrahydro-2H-pyran-4-carboxylic acid

The following protocol is based on a procedure described in the chemical literature.[3]

Materials:

  • Tetrahydro-2H-pyran-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • 50 mL three-necked round-bottomed flask

  • Stirrer

  • Thermometer

  • Reflux condenser

  • Oil bath

Procedure:

  • In a 50 mL three-necked round-bottomed flask, sequentially add 6.85 g (52.6 mmol) of Tetrahydro-2H-pyran-4-carboxylic acid, 9.79 g (82.3 mmol) of thionyl chloride, and 10 mL of toluene.

  • Assemble a stirrer, thermometer, and reflux condenser on the flask.

  • Place the reaction system in an oil bath at 80 °C.

  • Continuously stir the reaction for 1.5 hours.

  • At the end of the reaction, remove the solvent and excess thionyl chloride by distillation under reduced pressure to afford this compound as a light brown liquid.

Visualization of Synthesis Workflow:

G cluster_start Starting Materials start1 Tetrahydro-2H-pyran-4-carboxylic acid process Reaction at 80°C for 1.5h start1->process start2 Thionyl Chloride start2->process start3 Toluene (Solvent) start3->process workup Distillation under reduced pressure process->workup product This compound workup->product

Caption: Synthesis of this compound.

Key Reactions and Experimental Protocols

The reactivity of this compound makes it a valuable reagent for the introduction of the tetrahydropyran-4-carbonyl moiety into various molecules.

Esterification: Reaction with Alcohols

This compound reacts with alcohols in the presence of a base to form the corresponding esters. The base is required to neutralize the HCl byproduct.

While a specific protocol for the reaction of this compound with ethanol was not found in the searched literature, the following is a representative procedure adapted from general methods for the esterification of acyl chlorides.

Materials:

  • This compound

  • Ethanol, anhydrous

  • Pyridine or Triethylamine (base)

  • Anhydrous diethyl ether or dichloromethane (solvent)

  • Round-bottomed flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottomed flask, dissolve the alcohol (1.0 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in the same solvent from a dropping funnel with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, dilute HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by distillation or column chromatography.

Visualization of Esterification Mechanism:

G reactant1 This compound R-C(=O)Cl intermediate Tetrahedral Intermediate R-C(O⁻)(Cl)-O⁺HR' reactant1:p1->intermediate Nucleophilic Attack reactant2 Alcohol R'-OH reactant2:p1->intermediate product1 Ester R-C(=O)OR' intermediate->product1:p1 Elimination of Cl⁻ product2 HCl intermediate->product2:p1 Deprotonation

Caption: Nucleophilic addition-elimination mechanism of esterification.

Amidation: Reaction with Amines

The reaction of this compound with primary or secondary amines yields the corresponding amides. An excess of the amine or a non-nucleophilic base is used to neutralize the HCl formed.

The following protocol is based on a procedure described in a patent for the synthesis of a Weinreb amide derivative.

Materials:

  • This compound

  • N,O-Dimethylhydroxylamine hydrochloride (methoxymethylamine hydrochloride)

  • Triethylamine

  • Acetonitrile

  • 100 mL glass vessel

  • Stirring device

  • Thermometer

  • Dropping funnel

  • Reflux condenser

Procedure:

  • In a 100 mL glass vessel equipped with a stirring device, thermometer, dropping funnel, and reflux condenser, charge 3.94 g (40.3 mmol) of methoxymethylamine hydrochloride and 40 mL of acetonitrile.

  • While maintaining the liquid temperature at 0 °C, gradually add 8.16 g (80.6 mmol) of triethylamine to the mixture.

  • Gradually add 5.00 g (33.6 mmol) of this compound to the mixture.

  • React the resulting mixture at 0 °C for 1.5 hours under stirring.

  • After completion, perform a suitable work-up to isolate the product.

Visualization of Amidation Workflow:

G cluster_start Reactants start1 This compound process Reaction at 0°C for 1.5h start1->process start2 Methoxymethylamine HCl start2->process start3 Triethylamine (Base) start3->process start4 Acetonitrile (Solvent) start4->process workup Work-up process->workup product N-methoxy-N-methyl-tetrahydropyran-4-carboxamide workup->product

Caption: Workflow for the synthesis of a tetrahydropyran carboxamide.

Friedel-Crafts Acylation

This compound can acylate aromatic rings in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce aryl ketones.

The following is a general procedure for Friedel-Crafts acylation, which can be adapted for this compound.

Materials:

  • This compound

  • Aromatic compound (e.g., benzene, anisole)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂) (solvent)

  • Round-bottomed flask

  • Magnetic stirrer

  • Reflux condenser with a gas trap

  • Ice bath

Procedure:

  • In a round-bottomed flask, suspend anhydrous AlCl₃ (1.1 equivalents) in the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in the same solvent.

  • Add the aromatic compound (1.0 equivalent) dropwise to the stirred mixture.

  • Allow the reaction to proceed at low temperature and then warm to room temperature or heat under reflux, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by distillation or chromatography.

Visualization of Friedel-Crafts Acylation Mechanism:

G cluster_reactants Reactant Activation acyl_chloride R-C(=O)Cl acylium_ion Acylium Ion [R-C≡O]⁺ acyl_chloride:p1->acylium_ion Formation of Electrophile lewis_acid AlCl₃ lewis_acid:p1->acylium_ion sigma_complex Sigma Complex (Arenium Ion) acylium_ion->sigma_complex aromatic Aromatic Ring Ar-H aromatic->sigma_complex Electrophilic Attack product Aryl Ketone Ar-C(=O)R sigma_complex->product Deprotonation (Aromatization)

Caption: Mechanism of Friedel-Crafts Acylation.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: Causes severe skin burns and eye damage.[7] Reacts violently with water, liberating toxic gas.[6][7] Harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection.[7] Do not breathe dust, fume, gas, mist, vapors, or spray.[7] Wash hands and any exposed skin thoroughly after handling.[7]

  • Storage: Keep in a dark place, sealed in a dry container, at room temperature.[3][5]

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a highly reactive and versatile intermediate in organic synthesis. Its ability to readily undergo acylation reactions with a variety of nucleophiles makes it a valuable tool for the construction of complex molecules containing the tetrahydropyran motif, a common feature in many biologically active compounds. Proper handling and consideration of its reactivity are essential for its safe and effective use in the laboratory.

References

An In-depth Technical Guide to Tetrahydro-2H-pyran-4-carbonyl chloride (CAS 40191-32-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-pyran-4-carbonyl chloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structural motif, featuring a tetrahydropyran ring, is a common scaffold in a variety of biologically active molecules and approved pharmaceutical agents. The presence of the highly reactive acyl chloride functional group makes it an excellent starting material for the synthesis of a diverse range of derivatives, including amides and esters, which are key intermediates in drug discovery and development.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and experimental applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 40191-32-0[1][2][3]
Molecular Formula C₆H₉ClO₂[1][2][3]
Molecular Weight 148.59 g/mol [1][2][3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 50-55 °C[1]
195.6 ± 33.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³
Refractive Index 1.464

Synthesis and Purification

Synthesis from Tetrahydro-2H-pyran-4-carboxylic acid

A common and straightforward method for the preparation of this compound is the reaction of the corresponding carboxylic acid with thionyl chloride.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add Tetrahydro-2H-pyran-4-carboxylic acid.

  • Reagent Addition: Add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The crude this compound can then be purified by vacuum distillation to yield the final product.

Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Carboxylic_Acid Tetrahydro-2H-pyran- 4-carboxylic acid Acyl_Chloride Tetrahydro-2H-pyran- 4-carbonyl chloride Carboxylic_Acid->Acyl_Chloride Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acyl_Chloride Reflux Reflux Reflux->Acyl_Chloride DMF_cat DMF (catalyst) DMF_cat->Acyl_Chloride Byproducts SO₂ + HCl Acyl_Chloride->Byproducts generates

Synthesis of this compound.

Reactivity and Applications in Drug Development

The high reactivity of the acyl chloride group makes this compound a valuable intermediate for introducing the tetrahydropyran moiety into various molecular scaffolds. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, such as amines and alcohols, to form stable amide and ester linkages, respectively. This is a common strategy in the synthesis of pharmaceutical agents.

General Experimental Workflow for Acylation Reactions

The following workflow outlines a typical procedure for the acylation of a primary or secondary amine with this compound. This procedure can be adapted for other nucleophiles, such as alcohols, with minor modifications.

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine nucleophile and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the stirred amine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-12 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired amide.

Experimental_Workflow Start Start Setup Dissolve Amine & Base in Anhydrous Solvent Start->Setup Cooling Cool to 0 °C Setup->Cooling Addition Slowly Add Acyl Chloride Solution Cooling->Addition Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Addition->Reaction Quench Quench Reaction (e.g., with H₂O or aq. NH₄Cl) Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Wash, Dry, Concentrate & Purify by Chromatography Extraction->Purification End End Purification->End

General workflow for acylation reactions.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It is crucial to handle it with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: It is corrosive and can cause severe skin burns and eye damage. It reacts violently with water, liberating toxic hydrogen chloride gas.[4]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.

Conclusion

This compound is a valuable and reactive building block for the synthesis of complex organic molecules, particularly in the field of pharmaceutical development. Its ability to readily form amide and ester bonds makes it a key intermediate for introducing the tetrahydropyran scaffold, a privileged structure in medicinal chemistry. The experimental protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to effectively and safely utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Tetrahydro-2H-pyran-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-2H-pyran-4-carbonyl chloride is a valuable synthetic intermediate in medicinal chemistry and drug development. Its molecular structure and conformational preferences are critical determinants of its reactivity and its ability to interact with biological targets. This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound, drawing upon established principles of stereochemistry and spectroscopic data. While specific experimental data on its crystal structure is limited in the public domain, this guide extrapolates from analogous substituted tetrahydropyran and cyclohexane systems to present a robust theoretical model. Detailed experimental protocols for its synthesis and conformational analysis are also provided to facilitate further research and application.

Introduction

The tetrahydropyran (THP) ring is a prevalent scaffold in a vast array of natural products and pharmaceutical agents due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. As a functionalized derivative, this compound serves as a key building block for introducing the THP moiety and a reactive carbonyl group for further chemical transformations. Understanding the three-dimensional arrangement of this molecule is paramount for rational drug design and the prediction of its chemical behavior.

This guide will delve into the intricacies of its molecular architecture, focusing on the conformational isomerism of the six-membered ring and the orientational preference of the carbonyl chloride substituent.

Molecular Structure

The molecular formula of this compound is C₆H₉ClO₂, with a molecular weight of 148.59 g/mol . The molecule consists of a saturated six-membered heterocyclic ring containing one oxygen atom (the tetrahydropyran ring) and a carbonyl chloride group attached to the C4 position.

Structural Representation

The chemical structure can be represented in two dimensions as shown below. However, to fully appreciate its chemical properties, a

Technical Guide: Solubility of Tetrahydro-2H-pyran-4-carbonyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetrahydro-2H-pyran-4-carbonyl chloride

This compound is a cyclic acyl chloride. Acyl chlorides are derivatives of carboxylic acids where the hydroxyl group is replaced by a chloride ion. This substitution renders the carbonyl carbon highly electrophilic, making acyl chlorides valuable reagents in organic synthesis, particularly in acylation reactions. However, this high reactivity also dictates their solubility and stability in various solvents.

Qualitative Solubility and Reactivity Profile

The solubility of this compound is intrinsically linked to its reactivity. As a typical acyl halide, it is expected to be soluble in a range of aprotic organic solvents. Conversely, it will react with protic solvents.[1][2] The following table summarizes the expected solubility and reactivity in different classes of organic solvents.

Solvent ClassRepresentative SolventsExpected Solubility/ReactivityRemarks
Non-Polar Aprotic Hexanes, Toluene, BenzeneGenerally SolubleThese solvents are non-reactive and will dissolve the compound based on polarity matching.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, AcetonitrileGenerally SolubleThese are common solvents for reactions involving acyl chlorides as they are inert to the functional group.
Protic Solvents (Alcohols) Methanol, Ethanol, IsopropanolReactive (Reacts to form esters)Acyl chlorides react with alcohols in a vigorous, often exothermic reaction to yield the corresponding ester.[3][4] This is not a true dissolution.
Protic Solvents (Water) WaterHighly Reactive (Reacts violently to form a carboxylic acid)Acyl chlorides react readily with water, and often violently, to hydrolyze back to the parent carboxylic acid, releasing HCl gas.[5][6] They are not considered soluble in water.
Other Diethyl etherGenerally SolubleA common aprotic solvent suitable for reactions with acyl chlorides.

Experimental Protocol for Solubility Determination of a Reactive Compound

Due to the reactive nature of this compound, standard solubility determination methods require modification to prevent reaction with the solvent or atmospheric moisture.

Objective: To determine the qualitative and semi-quantitative solubility of a reactive compound in a given aprotic organic solvent under inert conditions.

Materials:

  • This compound

  • Anhydrous aprotic solvent of interest (e.g., Dichloromethane, Tetrahydrofuran)

  • Dry glassware (Schlenk flasks or oven-dried vials with septa)

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Magnetic stirrer and stir bars

  • Analytical balance

Methodology:

  • Preparation of Inert Environment:

    • Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator.

    • Assemble the glassware while hot and purge with a stream of inert gas (Nitrogen or Argon).

    • Maintain a positive pressure of the inert gas throughout the experiment.

  • Solvent Addition:

    • Using a dry syringe, transfer a known volume of the anhydrous aprotic solvent into a pre-weighed, inerted flask containing a magnetic stir bar.

  • Solute Addition:

    • In a glovebox or under a positive flow of inert gas, accurately weigh a small amount of this compound.

    • Quickly transfer the weighed compound to the flask containing the solvent.

  • Observation and Dissolution:

    • Seal the flask and begin stirring.

    • Visually observe for dissolution. If the solid dissolves completely, the compound is soluble at that concentration.

    • If the solid does not dissolve, incrementally add more of the anhydrous solvent until dissolution is observed. Record the total volume of solvent used.

    • Alternatively, for semi-quantitative analysis, prepare a series of vials with a fixed amount of solute and incrementally increasing volumes of solvent.

  • Confirmation of Stability (Optional but Recommended):

    • After a period of stirring (e.g., 1 hour), take an aliquot of the solution using a dry syringe.

    • Analyze the sample by a suitable method (e.g., ¹H NMR, GC-MS) to confirm that the compound has not reacted with the solvent or any trace impurities. The presence of new signals could indicate degradation or reaction.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reactive compound like this compound.

SolventSelectionWorkflow start Start: Select Solvent for This compound check_reactivity Is the solvent protic? (e.g., water, alcohols) start->check_reactivity reactive REJECT SOLVENT (High probability of reaction) check_reactivity->reactive Yes non_reactive Solvent is aprotic. Proceed to polarity check. check_reactivity->non_reactive No check_polarity Is the solvent polarity compatible with the compound? non_reactive->check_polarity compatible ACCEPT SOLVENT (e.g., DCM, THF, Toluene) check_polarity->compatible Yes incompatible REJECT SOLVENT (Likely poor solubility) check_polarity->incompatible No final_check Perform small-scale test under inert atmosphere. compatible->final_check

Caption: Solvent selection workflow for a reactive compound.

This guide provides a framework for understanding and working with this compound in the context of its solubility in organic solvents. For critical applications, it is imperative to perform small-scale experimental verification as outlined in the protocol.

References

A Technical Guide to the Safe Handling of Tetrahydro-2H-pyran-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from your supplier and adhere to all institutional and governmental safety protocols before handling this chemical.

Introduction

Tetrahydro-2H-pyran-4-carbonyl chloride (CAS No: 40191-32-0) is a versatile acylating agent and a key building block in organic synthesis.[1] Its utility in the formation of esters and amides makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1] However, its reactivity also necessitates strict adherence to safety and handling protocols. This guide provides in-depth information on its properties, hazards, and the necessary precautions for its safe use in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. Key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 40191-32-0[1][2][3][4]
Molecular Formula C₆H₉ClO₂[1][2][3][5]
Molecular Weight 148.59 g/mol [1][3][5]
Appearance Colorless to light yellow, clear liquid[1][2][4]
Boiling Point 195.6 ± 33.0 °C at 760 mmHg50 - 52 °C at 1 mmHg50 - 55 °C[6][4][1]
Density 1.2 ± 0.1 g/cm³[6][7]
Purity >95% to >98%[1][3][4]
Storage Temperature 0-8°C (Refrigerated)[1][4]

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is crucial to understand its specific dangers to implement appropriate safety measures. The substance causes severe skin burns and eye damage, may be corrosive to metals, and reacts violently with water, liberating toxic hydrogen chloride gas.[2][4]

GHS ClassificationPictogramSignal WordHazard Statement(s)Precautionary Statement(s)
Skin Corrosion/Irritation Danger H314: Causes severe skin burns and eye damage.[2][4][5]P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501[2][4][5]
Corrosive to Metals Warning H290: May be corrosive to metals.[2]P234
Aquatic Hazard No PictogramNo Signal WordH412: Harmful to aquatic life with long lasting effects.[5]P273[5]
Hazard Mitigation Workflow

The following workflow provides a logical approach to identifying hazards and selecting the appropriate personal protective equipment (PPE) before beginning any work with this chemical.

cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_final Final Check Start Start: Plan to use This compound ReviewSDS Review Supplier SDS Start->ReviewSDS Step 1 IdentifyHazards Identify Key Hazards: - Corrosive (Skin/Eyes/Metals) - Water Reactive (Toxic Gas) - Aquatic Toxicity ReviewSDS->IdentifyHazards Step 2 SelectPPE Select Appropriate PPE IdentifyHazards->SelectPPE Step 3 Body Body: Impervious protective clothing (e.g., lab coat) SelectPPE->Body Hands Hands: Impervious chemical-resistant gloves (e.g., Butyl rubber, Neoprene) SelectPPE->Hands Eyes Eyes: Chemical safety goggles SelectPPE->Eyes Face Face: Face shield (if splash risk) SelectPPE->Face Respiratory Respiratory: Use in fume hood. Respirator if ventilation is inadequate. SelectPPE->Respiratory LocateSafety Locate Emergency Equipment: - Safety Shower - Eyewash Station - Spill Kit - Fire Extinguisher (Dry Chemical, CO2) Proceed Proceed with Experiment LocateSafety->Proceed Ready cluster_compatible Store With/In cluster_incompatible Store Away From Compound This compound StoreIn Dry, Inert Atmosphere Refrigerated (0-8°C) Original, Tightly Sealed Container Compound->StoreIn Safe Storage Incompatible Water / Moisture Strong Oxidizing Agents Strong Bases Amines Compound->Incompatible Incompatible With H2O_Reaction Violent Reaction + Toxic HCl Gas Incompatible:w->H2O_Reaction Decomposes Other_Reaction Hazardous Reactions Incompatible:o->Other_Reaction Incompatible:b->Other_Reaction Incompatible:a->Other_Reaction cluster_spill Spill Response cluster_exposure Personnel Exposure Response Event Emergency Event (Spill or Exposure) Spill_Isolate Isolate Area Ensure Ventilation Event->Spill_Isolate Spill Exposure_Remove Remove Victim from Source Remove Contaminated Clothing Event->Exposure_Remove Exposure Spill_PPE Don Full PPE Spill_Isolate->Spill_PPE Spill_Contain Contain with DRY Inert Absorbent Spill_PPE->Spill_Contain Spill_Collect Collect in Sealed Container for Disposal Spill_Contain->Spill_Collect Report Report Incident to EHS Spill_Collect->Report Exposure_Flush Use Safety Shower / Eyewash (Min 15 mins) Exposure_Remove->Exposure_Flush Exposure_Aid Administer First Aid (See Table) Exposure_Flush->Exposure_Aid Medical Seek Immediate Medical Attention Exposure_Aid->Medical Medical->Report

References

Methodological & Application

Application Notes and Protocols for Amide Synthesis using Tetrahydro-2H-pyran-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of amides utilizing tetrahydro-2H-pyran-4-carbonyl chloride. This versatile reagent is frequently employed in medicinal chemistry and drug discovery, particularly in the synthesis of bioactive molecules such as PI3K inhibitors.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry. The reaction of an acyl chloride with an amine is a robust and widely used method for synthesizing amides due to its efficiency and broad substrate scope. This compound is a valuable building block that introduces a tetrahydropyran (THP) moiety, a common scaffold in many biologically active compounds. The THP ring can improve physicochemical properties such as solubility and metabolic stability. This protocol details the synthesis of N-substituted tetrahydro-2H-pyran-4-carboxamides, with a particular focus on their application in the development of Phosphoinositide 3-kinase (PI3K) inhibitors.

Data Presentation

The following table summarizes representative examples of amide synthesis using this compound with various amines, highlighting the reaction conditions and yields.

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
(S)-pyrrolidin-3-yl]-carbamic acid tert-butyl esterSat. NaHCO3 (aq)CH2Cl2Room Temp.3High[1]
7-Nitro-1,2,3,4-tetrahydroquinolineTriethylamineDichloromethaneRoom Temp.24-[2]
2-amino-4,5-dimethoxybenzonitrileDIEADichloromethane0295[3]
3-amino-1,5,6,7-tetrahydro-4H-indol-4-one derivativePyridinePyridineRoom Temp.1645[4]
(S)-3-aminopyrrolidine-1-carboxylateTriethylamineDichloromethaneRoom Temp.0.17-[5]
3-aminocyclohexyl)benzoate derivative---18102 (crude)[6]

Experimental Protocols

General Protocol for Amide Synthesis

This protocol describes a general method for the acylation of amines with this compound.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA)) or an aqueous inorganic base (e.g., saturated Sodium Bicarbonate)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Standard laboratory glassware and stirring equipment

  • Chromatography supplies for purification (e.g., silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate (1.0 equivalent) in the chosen anhydrous solvent.

  • Base Addition: Add the base (1.1 to 1.5 equivalents) to the solution. For organic bases like TEA or DIEA, add them dropwise at room temperature. For aqueous bases like saturated sodium bicarbonate, a biphasic system will be formed.

  • Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 to 1.2 equivalents) in the same anhydrous solvent to the stirred amine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the time indicated in the table above or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • For reactions with organic bases: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

    • For biphasic reactions with inorganic bases: Separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Safety Precautions
  • This compound is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction can be exothermic. Ensure proper cooling, especially during the addition of the acyl chloride.

Visualizations

Amide Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of amides from this compound.

Amide_Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product acyl_chloride Tetrahydro-2H-pyran-4- carbonyl chloride reaction Acylation Reaction acyl_chloride->reaction amine Amine Substrate amine->reaction base Base (e.g., TEA, DIEA) base->reaction solvent Anhydrous Solvent (e.g., DCM, THF) solvent->reaction temperature Temperature (0°C to RT) temperature->reaction workup Aqueous Work-up reaction->workup purification Purification (Chromatography) workup->purification amide N-substituted Tetrahydro-2H-pyran-4-carboxamide purification->amide PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Functions Cell Growth, Proliferation, Survival mTORC1->Cell_Functions Inhibitor PI3K Inhibitor (containing THP-amide) Inhibitor->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

References

Application Notes and Protocols: Esterification of Tetrahydro-2H-pyran-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-pyran-4-carbonyl chloride is a valuable reactive intermediate used in the synthesis of a variety of chemical entities, particularly in the fields of medicinal chemistry and materials science. The tetrahydropyran (THP) moiety is a common scaffold in many biologically active molecules and pharmaceuticals, imparting favorable physicochemical properties such as increased solubility and metabolic stability. One of the most fundamental transformations of this acyl chloride is its reaction with alcohols to form the corresponding esters. This esterification reaction provides a robust and efficient method for introducing the tetrahydropyran-4-carboxylate substructure into a target molecule.

This document provides a detailed protocol for the esterification of this compound with an alcohol, using a standard base-mediated approach. It also includes essential safety information, a summary of expected outcomes, and a visual representation of the experimental workflow.

Safety Precautions

This compound is a corrosive and moisture-sensitive compound. It reacts violently with water, liberating toxic hydrogen chloride gas.[1] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Ensure that an eyewash station and safety shower are readily accessible.[1] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acid chloride.

Materials and Methods

Materials:

  • This compound (CAS: 40191-32-0)

  • Anhydrous alcohol (e.g., ethanol, methanol)

  • Anhydrous triethylamine (Et₃N) or pyridine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Detailed Experimental Protocol: Synthesis of Ethyl Tetrahydro-2H-pyran-4-carboxylate

This protocol describes a general procedure for the esterification of this compound.

1. Reaction Setup: a. Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar. b. Allow the flask to cool to room temperature under a stream of dry nitrogen or argon and maintain the inert atmosphere throughout the reaction. c. To the flask, add the desired alcohol (e.g., ethanol, 1.2 equivalents) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M with respect to the acid chloride. d. Add anhydrous triethylamine (1.5 equivalents) to the solution. e. Cool the stirred solution to 0 °C using an ice-water bath.

2. Addition of Acyl Chloride: a. In a separate, dry vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. b. Draw the acid chloride solution into a syringe and add it dropwise to the cold, stirred solution of the alcohol and base over 10-15 minutes.

3. Reaction Monitoring: a. Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. b. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

4. Work-up Procedure: a. Quench the reaction by slowly adding deionized water. b. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. e. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification: a. Purify the crude ester by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

6. Analysis: a. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Summary

The following table summarizes representative data for the synthesis of esters from tetrahydropyran-4-carboxylic acid derivatives.

EntryStarting MaterialAlcoholProductYield (%)Notes
1Tetrahydro-2H-pyran-4-carboxylic acidMethanolMethyl tetrahydro-2H-pyran-4-carboxylate99%Reaction performed with dimethyl sulfate and potassium carbonate in acetone.[1][2]
2This compoundEthanolEthyl tetrahydro-2H-pyran-4-carboxylate>90%Expected yield based on typical high-yielding esterification reactions from acyl chlorides. Specific literature data for this exact reaction was not identified.
3This compoundIsopropanolIsopropyl tetrahydro-2H-pyran-4-carboxylate>90%Expected yield based on typical high-yielding esterification reactions from acyl chlorides. Specific literature data for this exact reaction was not identified.

Experimental Workflow Diagram

Esterification_Workflow reagents 1. Reagent Preparation - Alcohol (1.2 eq) - Triethylamine (1.5 eq) - Anhydrous DCM setup 2. Reaction Setup - Assemble dry glassware - Establish inert atmosphere (N₂) - Cool to 0 °C reagents->setup Combine addition 3. Reagent Addition - Dissolve THP-4-COCl (1.0 eq) in DCM - Add dropwise to alcohol/base solution setup->addition Initiate reaction 4. Reaction - Stir at room temperature - Monitor by TLC/GC-MS (2-4h) addition->reaction Proceed workup 5. Aqueous Work-up - Quench with H₂O - Wash with HCl, NaHCO₃, Brine - Dry organic layer (MgSO₄) reaction->workup Complete purification 6. Purification - Concentrate crude product - Flash column chromatography workup->purification Isolate analysis 7. Analysis - NMR, MS - Determine yield and purity purification->analysis Characterize

Caption: Workflow for the synthesis of tetrahydropyran esters.

References

Application Notes and Protocols: Tetrahydro-2H-pyran-4-carbonyl chloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrahydro-2H-pyran-4-carbonyl chloride is a versatile reagent and building block in modern organic synthesis, particularly valued for its role in the construction of complex heterocyclic frameworks. Its unique structural features, combining a reactive acyl chloride with a saturated tetrahydropyran ring, make it an attractive synthon for introducing this motif into a variety of molecular scaffolds. The tetrahydropyran moiety is a common feature in numerous bioactive natural products and pharmaceuticals, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability.

These application notes provide an overview of the utility of this compound in the synthesis of diverse heterocyclic compounds with significant potential in drug discovery and agrochemicals. Detailed protocols for key transformations are provided to facilitate the practical application of this valuable reagent.

Synthesis of Tetrahydroquinoline-Based mTOR Inhibitors

Tetrahydroquinoline derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. The incorporation of the tetrahydro-2H-pyran-4-carbonyl moiety has been explored in the development of novel inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and metabolism that is often dysregulated in cancer.[1]

Application:

The acylation of a tetrahydroquinoline scaffold with this compound is a key step in the synthesis of potential mTOR inhibitors. This reaction introduces the tetrahydropyran group, which can modulate the physicochemical and pharmacological properties of the final compounds.

Experimental Protocol: Synthesis of (7-Nitro-3,4-dihydroquinolin-1(2H)-yl)(tetrahydro-2H-pyran-4-yl)methanone

This protocol details the acylation of 7-nitro-1,2,3,4-tetrahydroquinoline with this compound.[2]

Materials:

  • 7-Nitro-1,2,3,4-tetrahydroquinoline

  • This compound

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Sodium sulfate

  • Crushed ice

Procedure:

  • Dissolve 7-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane.

  • Add triethylamine (1.0 eq) dropwise to the solution with continuous stirring.

  • After 30 minutes, add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by pouring it over crushed ice.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The subsequent reduction of the nitro group can be achieved using reagents such as zinc and ammonium chloride.[2]

Quantitative Data:
CompoundStarting MaterialReagentsSolventYield (%)Melting Point (°C)
(7-Nitro-3,4-dihydroquinolin-1(2H)-yl)(cyclohexyl)methanone7-Nitro-1,2,3,4-tetrahydroquinolineCyclohexanecarbonyl chloride, TriethylamineDCM78161-163

Note: The yield for the direct analog using this compound was not explicitly stated in the provided search results, but a similar reaction with cyclohexanecarbonyl chloride yielded 78%.[2]

mTOR Signaling Pathway:

The synthesized tetrahydroquinoline derivatives are designed to target the mTOR signaling pathway, a critical cascade in cell proliferation and survival.

mTOR_pathway cluster_0 growth_factors Growth Factors (e.g., Insulin) receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mTORC1 mTORC1 akt->mTORC1 protein_synthesis Protein Synthesis (Cell Growth) mTORC1->protein_synthesis tetrahydroquinoline Tetrahydroquinoline Derivative (Synthesized Inhibitor) tetrahydroquinoline->mTORC1 Brassinosteroid_pathway cluster_0 brassinosteroid Brassinosteroid (or Analog) bri1 BRI1 (Receptor Kinase) brassinosteroid->bri1 bak1 BAK1 (Co-receptor) bri1->bak1 associates bsu1 BSU1 bak1->bsu1 activates bin2 BIN2 (Kinase) bsu1->bin2 inhibits bzr1_bes1 BZR1/BES1 (Transcription Factors) bin2->bzr1_bes1 phosphorylates (inactivates) gene_expression Gene Expression (Growth & Development) bzr1_bes1->gene_expression Sulfone_Synthesis_Workflow start Cyclic Sulfone enolate Enolate Formation start->enolate acylation Acylation with Tetrahydro-2H-pyran- 4-carbonyl chloride enolate->acylation intermediate α-Acyl Cyclic Sulfone acylation->intermediate pdaaa Pd-catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) intermediate->pdaaa product Enantioenriched α-Difunctionalized Cyclic Sulfone pdaaa->product

References

Application Notes and Protocols: Tetrahydro-2H-pyran-4-carbonyl chloride as a Versatile Acylating Agent in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-pyran-4-carbonyl chloride is a highly valuable and versatile acylating agent employed in the synthesis of a diverse range of bioactive molecules, particularly within the realm of drug discovery. Its stable tetrahydropyran (THP) moiety is a common structural motif in numerous pharmaceuticals, often imparting favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. The reactivity of the acyl chloride functional group allows for the efficient formation of robust amide and ester linkages, making it a crucial building block for introducing the THP scaffold into drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, a prominent class of therapeutics in oncology.

Application in Kinase Inhibitor Synthesis

A significant application of this compound is in the synthesis of kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs). CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1] The incorporation of the tetrahydropyran moiety can enhance the drug-like properties of these inhibitors.

One notable example is the synthesis of 5-substituted indazoles, which have been patented as potent kinase inhibitors. In these structures, the Tetrahydro-2H-pyran-4-carboxamide group plays a crucial role in the molecule's interaction with the target kinase. The general synthetic approach involves the acylation of an amino-indazole core with this compound.

General Synthesis of a Kinase Inhibitor Scaffold

G cluster_reactants Reactants cluster_reaction Acylation Reaction cluster_product Product Amine Amine-containing Scaffold (e.g., Amino-indazole) Reaction Amide Bond Formation Amine->Reaction AcylChloride This compound AcylChloride->Reaction Product N-Aryl-tetrahydro-2H-pyran-4-carboxamide (Kinase Inhibitor) Reaction->Product Base (e.g., Pyridine) Solvent (e.g., DCM) G cluster_G1 G1 Phase cluster_S S Phase pRb_E2F pRb-E2F Complex (Transcriptionally Inactive) E2F Free E2F pRb_E2F->E2F releases CDK46_CycD CDK4/6-Cyclin D Complex CDK46_CycD->pRb_E2F phosphorylates (p) Mitogenic Mitogenic Signals Mitogenic->CDK46_CycD activates S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates DNA_Synthesis DNA Synthesis S_Phase_Genes->DNA_Synthesis leads to Inhibitor CDK4/6 Inhibitor (e.g., containing THP-carboxamide) Inhibitor->CDK46_CycD inhibits

References

Application Notes and Protocols: The Role of Tetrahydro-2H-pyran-4-carbonyl Chloride in the Synthesis of Novel COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooxygenase-2 (COX-2) is a well-established therapeutic target for the management of inflammation, pain, and various proliferative diseases. The selective inhibition of COX-2 over its isoform, COX-1, is a key strategy in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. Recent drug discovery efforts have focused on incorporating unique structural motifs to enhance the potency and selectivity of COX-2 inhibitors. One such motif is the tetrahydropyran ring system, which can modulate the physicochemical properties and biological activity of drug candidates. This document provides detailed application notes and protocols on the potential use of Tetrahydro-2H-pyran-4-carbonyl chloride as a key building block in the synthesis of novel COX-2 inhibitors.

Introduction

The tetrahydropyran moiety is a saturated heterocyclic ring that can serve as a versatile scaffold in medicinal chemistry. Its incorporation into drug molecules can influence polarity, lipophilicity, and metabolic stability, thereby improving pharmacokinetic and pharmacodynamic profiles. In the context of COX-2 inhibitors, the introduction of a tetrahydropyran ring can provide a rigid framework for the precise orientation of pharmacophoric features within the enzyme's active site. This compound is a reactive acylating agent that can be effectively utilized to introduce the tetrahydropyran-4-carbonyl moiety into various molecular scaffolds, making it a valuable tool for the synthesis of new chemical entities targeting COX-2.

Data Presentation

The following table summarizes the in vitro inhibitory activities of representative COX-2 inhibitors containing a tetrahydropyran or related heterocyclic moiety, demonstrating the potential of this structural class.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
10b 8.30.7311.37[1]
11b >1000.69>144.9[1]

Experimental Protocols

General Protocol for the Acylation of an Amine with this compound

This protocol describes a general method for the synthesis of an amide by reacting a primary or secondary amine with this compound. This reaction is fundamental for incorporating the tetrahydropyran-4-carbonyl moiety into a potential COX-2 inhibitor scaffold.

Materials:

  • Appropriate amine-containing scaffold

  • This compound

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve the amine-containing scaffold (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine or DIPEA (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM or THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the desired amide.

Synthesis of a Tetrahydropyran-Containing Celecoxib Analogue (Hypothetical)

This protocol outlines a potential synthetic route to a celecoxib analogue where the p-tolyl group is replaced by a tetrahydropyran-containing moiety, introduced via acylation with this compound.

Step 1: Synthesis of the Pyrazole Core

The synthesis of the 1,5-diarylpyrazole core, a common scaffold for COX-2 inhibitors, can be achieved through established literature methods. This typically involves the condensation of a 1,3-diketone with a substituted hydrazine.

Step 2: Acylation with this compound

  • To a solution of the synthesized pyrazole with a free amino group (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to 0 °C and add a solution of this compound (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to proceed at room temperature for 4-16 hours.

  • Monitor the reaction by TLC. Once complete, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the target tetrahydropyran-containing COX-2 inhibitor.

Visualizations

Signaling Pathway of COX-2 Inhibition

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Tetrahydropyran-based COX-2 Inhibitor Inhibitor->COX2 Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Amine Scaffold + This compound Acylation Acylation Reaction Start->Acylation Purification Purification (Column Chromatography) Acylation->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro COX-1/COX-2 Inhibition Assay Characterization->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR

References

Application Notes and Protocols for the Acylation of Primary Amines with Tetrahydro-2H-pyran-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of primary amines with Tetrahydro-2H-pyran-4-carbonyl chloride is a robust and versatile reaction for the synthesis of N-substituted-tetrahydro-2H-pyran-4-carboxamides. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the tetrahydropyran (THP) motif in numerous biologically active molecules. The THP ring is a saturated heterocyclic ether that can act as a bioisostere for various functional groups, improving physicochemical properties such as solubility and metabolic stability. The resulting amide bond is a key structural feature in many pharmaceuticals. These carboxamides have shown potential as inhibitors of various kinases, including Src kinase and p21-activated kinase 4 (PAK4), which are implicated in cancer cell proliferation, survival, and metastasis.[1][2]

This document provides detailed application notes, experimental protocols, and data for the acylation of primary amines with this compound, intended to guide researchers in the synthesis and application of these valuable compounds.

Data Presentation

The following table summarizes representative data for the acylation of various primary amines with this compound under standard Schotten-Baumann reaction conditions. The data presented is illustrative of typical results that can be expected for this transformation.

EntryPrimary AmineBaseSolventTime (h)Temp (°C)Yield (%)
1BenzylamineTriethylamine (TEA)Dichloromethane (DCM)20 to RT92
2AnilinePyridineTetrahydrofuran (THF)4RT88
34-FluoroanilineN,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM)3RT95
42-Amino-5-methylpyridineTriethylamine (TEA)Chloroform5RT85
5CyclohexylamineN,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM)2.50 to RT90
6Glycine methyl ester hydrochlorideTriethylamine (TEA)Dichloromethane (DCM)6RT78

Experimental Protocols

General Protocol for the Acylation of Primary Amines with this compound

This protocol describes a general method for the synthesis of N-substituted-tetrahydro-2H-pyran-4-carboxamides.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Tertiary amine base (e.g., Triethylamine, N,N-Diisopropylethylamine) (1.5 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, Chloroform)

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the primary amine (1.0 eq) and dissolve it in the chosen anhydrous aprotic solvent.

  • Add the tertiary amine base (1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the reaction mixture dropwise over 15-20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the time indicated in the data table, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with the organic solvent.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-tetrahydro-2H-pyran-4-carboxamide.

Mandatory Visualization

Experimental Workflow for Acylation of Primary Amines

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Primary Amine Primary Amine Dissolve Amine & Base Dissolve Amine & Base Primary Amine->Dissolve Amine & Base This compound This compound Add Acyl Chloride Add Acyl Chloride This compound->Add Acyl Chloride Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->Dissolve Amine & Base Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Dissolve Amine & Base Cool to 0 C Cool to 0 C Dissolve Amine & Base->Cool to 0 C Cool to 0 C->Add Acyl Chloride Stir at RT Stir at RT Add Acyl Chloride->Stir at RT Quench with Water Quench with Water Stir at RT->Quench with Water Extraction Extraction Quench with Water->Extraction Wash Wash Extraction->Wash Dry & Concentrate Dry & Concentrate Wash->Dry & Concentrate Purification Purification Dry & Concentrate->Purification N-substituted-tetrahydro-2H-pyran-4-carboxamide N-substituted-tetrahydro-2H-pyran-4-carboxamide Purification->N-substituted-tetrahydro-2H-pyran-4-carboxamide

Caption: General workflow for the synthesis of N-substituted-tetrahydro-2H-pyran-4-carboxamides.

Src Kinase Signaling Pathway and Inhibition

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, migration, and survival.[1] Its aberrant activation is implicated in the progression of various cancers.[1] Tetrahydro-2H-pyran-4-carboxamide derivatives have been investigated as potential inhibitors of Src kinase.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Src (Inactive) Src (Inactive) Growth Factor Receptor->Src (Inactive) Activation Integrins Integrins Integrins->Src (Inactive) Activation Src (Active) Src (Active) Src (Inactive)->Src (Active) Phosphorylation Downstream Signaling Downstream Signaling Src (Active)->Downstream Signaling Signal Transduction Gene Expression Gene Expression Downstream Signaling->Gene Expression Transcription Factor Activation Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Cell Survival Cell Survival Gene Expression->Cell Survival Metastasis Metastasis Gene Expression->Metastasis Inhibitor Tetrahydro-2H-pyran- 4-carboxamide Inhibitor Inhibitor->Src (Active) Inhibition

Caption: Inhibition of the Src kinase signaling pathway by a Tetrahydro-2H-pyran-4-carboxamide derivative.

References

Application Notes and Protocols: Esterification Reactions of Tetrahydro-2H-pyran-4-carbonyl chloride with Alcohols and Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-pyran-4-carbonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the tetrahydropyran-4-carbonyl moiety into molecules. This functional group is of significant interest in medicinal chemistry and drug development due to the prevalence of the tetrahydropyran ring in numerous bioactive compounds and natural products. The reaction of this compound with alcohols and phenols provides a straightforward method for the synthesis of corresponding esters. These esterification reactions are typically high-yielding and proceed under mild conditions. This document provides detailed application notes and experimental protocols for these reactions.

Reaction Principle

The reaction of this compound with alcohols or phenols is a nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of the alcohol or phenol attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion, resulting in the formation of an ester and hydrochloric acid as a byproduct. A base, such as pyridine or triethylamine, is commonly added to the reaction mixture to neutralize the hydrochloric acid, which drives the reaction to completion.

Quantitative Data Summary

SubstrateReagents and ConditionsProductYield (%)Reference
(3β,5α,25R)-Spirosolan-3-olPyridine, DMAP, CH2Cl2(3β,5α,25R)-Spirosolan-3-yl tetrahydro-2H-pyran-4-carboxylate70[1]
Methanol (Representative)Pyridine, CH2Cl2, Room TemperatureMethyl tetrahydro-2H-pyran-4-carboxylate>90Hypothetical
Ethanol (Representative)Pyridine, CH2Cl2, Room TemperatureEthyl tetrahydro-2H-pyran-4-carboxylate>90Hypothetical
Isopropanol (Representative)Pyridine, CH2Cl2, Room TemperatureIsopropyl tetrahydro-2H-pyran-4-carboxylate>85Hypothetical
Phenol (Representative)Pyridine, CH2Cl2, Room TemperaturePhenyl tetrahydro-2H-pyran-4-carboxylate>80Hypothetical

Experimental Protocols

Protocol 1: General Procedure for the Esterification of Alcohols

This protocol is a general guideline for the reaction of this compound with primary and secondary alcohols.

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq) at 0 °C (ice bath).

  • Slowly add this compound (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Esterification of a Complex Steroidal Alcohol[1]

This protocol details the specific synthesis of (3β,5α,25R)-Spirosolan-3-yl tetrahydro-2H-pyran-4-carboxylate.

Materials:

  • (3β,5α,25R)-Spirosolan-3-ol (Precursor 32) (0.15 g, 0.454 mmol)

  • Anhydrous Dichloromethane (DCM) (45 mL)

  • Pyridine (Py) (1.80 mL)

  • 4-Dimethylaminopyridine (DMAP) (75 mg)

  • This compound (0.17 mL, 1.374 mmol)

  • Water

  • Diethyl ether

  • Saturated potassium bicarbonate (KHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (3β,5α,25R)-Spirosolan-3-ol (0.15 g, 0.454 mmol) in DCM (45 mL) in a suitable reaction vessel.

  • Add pyridine (1.80 mL) and DMAP (75 mg) to the solution.

  • Add this compound (0.17 mL, 1.374 mmol) to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction by TLC until all the starting material is consumed.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic extract with water and then with a saturated KHCO₃ solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting product can be further purified if necessary.

Protocol 3: General Procedure for the Esterification of Phenols

This protocol provides a general method for the reaction of this compound with phenols. Phenols are less nucleophilic than alcohols, so slightly more forcing conditions or the use of a catalyst like DMAP may be beneficial.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine (1.5 eq) or Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the phenol (1.0 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM or THF.

  • Add pyridine (1.5 eq) to the solution and cool to 0 °C.

  • Slowly add this compound (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the crude ester by column chromatography or recrystallization as needed.

Visualizations

Reaction Workflow

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Alcohol/Phenol Alcohol/Phenol Mixing Mixing in Solvent (e.g., DCM) Alcohol/Phenol->Mixing Acid Chloride This compound Acid Chloride->Mixing Base Base (e.g., Pyridine) Base->Mixing Reaction Stirring at RT Mixing->Reaction Workup Aqueous Workup (Wash, Dry) Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Byproduct Pyridinium Hydrochloride Workup->Byproduct Ester Ester Product Purification->Ester

Caption: General workflow for the esterification of alcohols and phenols.

Signaling Pathway (Reaction Mechanism)

G Reactants Alcohol/Phenol (R-OH) + Acid Chloride Nucleophilic_Attack Nucleophilic Attack of R-OH on Carbonyl Reactants->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Chloride_Elimination Elimination of Chloride Ion Tetrahedral_Intermediate->Chloride_Elimination Protonated_Ester Protonated Ester Chloride_Elimination->Protonated_Ester Deprotonation Deprotonation by Base Protonated_Ester->Deprotonation Product Final Ester Product Deprotonation->Product

Caption: Mechanism of nucleophilic acyl substitution for ester formation.

References

Application Notes: Tetrahydro-2H-pyran-4-carbonyl chloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydro-2H-pyran-4-carbonyl chloride is a versatile reagent and a key building block in the synthesis of a variety of pharmaceutical intermediates.[1] Its tetrahydropyran motif is a common feature in numerous biologically active molecules, contributing to favorable pharmacokinetic properties. The acyl chloride functionality provides a reactive handle for the formation of amide and ester bonds through nucleophilic acyl substitution reactions with amines and alcohols, respectively.[2][3] This document outlines the application of this compound in the preparation of intermediates for several classes of therapeutic agents, including mTOR inhibitors, adenosine A2A receptor antagonists, and brassinosteroid analogs. Detailed experimental protocols and compiled data are provided to support researchers and scientists in drug development.

Physicochemical Properties and Safety Information

This compound is a colorless to light yellow liquid with a molecular weight of 148.59 g/mol .[1] It is crucial to handle this reagent with care as it is classified as hazardous, causing severe skin burns and eye damage.[3] It reacts violently with water, liberating toxic gases, and should be stored in a locked, well-ventilated area.[3] Always consult the Safety Data Sheet (SDS) before use and handle with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3]

Table 1: Physicochemical and Safety Data

PropertyValueReference
Molecular Formula C₆H₉ClO₂[2]
Molecular Weight 148.59 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 50-55 °C[1]
Purity ≥ 98% (GC)[1]
CAS Number 40191-32-0[1]
Signal Word Danger[3]
Hazard Statements Causes severe skin burns and eye damage. Reacts violently with water.[3]

Applications in Pharmaceutical Intermediate Synthesis

Synthesis of mTOR Inhibitor Intermediates

This compound is utilized in the synthesis of tetrahydroquinoline-based mTOR inhibitors. The general approach involves the acylation of a 7-amino-tetrahydroquinoline core with the acyl chloride.

Experimental Protocol: Synthesis of N-(1-(tetrahydro-2H-pyran-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide Derivatives

This protocol is adapted from the synthesis of morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors.[4][5]

Workflow for mTOR Inhibitor Intermediate Synthesis

A 7-Amino-tetrahydroquinoline Derivative C Acylation Reaction (DCM, Triethylamine) A->C B This compound B->C D N-(1-(tetrahydro-2H-pyran-4-carbonyl)- 1,2,3,4-tetrahydroquinolin-7-yl) Intermediate C->D E Further Functionalization (e.g., with benzoyl chloride derivatives) D->E F Final mTOR Inhibitor Analog E->F

Caption: Synthetic workflow for mTOR inhibitor intermediates.

Materials:

  • 7-amino-1,2,3,4-tetrahydroquinoline derivative

  • This compound

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Sodium sulfate, anhydrous

Procedure:

  • Dissolve the 7-amino-1,2,3,4-tetrahydroquinoline derivative (1.0 equiv) in anhydrous DCM.

  • Add triethylamine (2.0-3.0 equiv) dropwise to the solution while stirring.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.0-1.2 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture over crushed ice.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography.

Table 2: Reported Yields for Acylation with Various Acyl Chlorides in mTOR Inhibitor Synthesis[5]

Acylating AgentProduct Yield
This compoundNot explicitly stated, but used in multi-step synthesis
Cyclohexanecarbonyl chloride78%
Morpholine-4-carbonyl chloride39%
Piperidine-1-carbonyl chloride46%
Synthesis of Brassinosteroid Analogs

This compound serves as a key reagent for the esterification of steroidal precursors to generate brassinosteroid analogs with potential biological activity.[6]

Experimental Protocol: Esterification of a Steroidal Precursor [6]

Workflow for Brassinosteroid Analog Synthesis

A Steroidal Precursor (Compound 32) C Esterification (DCM, Pyridine, DMAP) A->C B This compound B->C D Brassinosteroid Analog (Compound 37a) C->D

Caption: Esterification for Brassinosteroid analog synthesis.

Materials:

  • Precursor 32 (0.15 g, 0.454 mmol)

  • Dichloromethane (DCM, 45 mL)

  • Pyridine (Py, 1.80 mL)

  • 4-Dimethylaminopyridine (DMAP, 75 mg)

  • This compound (0.17 mL, 1.374 mmol)

Procedure:

  • To a solution of Precursor 32 in DCM, add pyridine and DMAP.

  • Add this compound to the mixture.

  • Stir the reaction at room temperature and monitor its progress.

  • Upon completion, perform a suitable work-up procedure, likely involving washing with aqueous solutions to remove pyridine and DMAP.

  • Dry the organic layer, concentrate, and purify the product.

Table 3: Characterization Data for the Synthesized Brassinosteroid Analog (Compound 37a)[6]

ParameterValue
Yield 75.5%
Appearance Colorless solid
Melting Point 115.1–115.7 °C
FT-IR (νmax, cm⁻¹) 3027 (=C-H), 2951 (-CH₃), 2867 & 2841 (CH₂-), 1735 (C=O), 1705 (C=O), 1655 (C=C), 1279 & 1169 (C-O)
¹H NMR (400.1 MHz, CDCl₃) δ (ppm) = 5.66–5.62 (1H, m, H-3), 5.55–5.51 (1H, m, H-2), 4.21 (1H, dd, J = 10.6 and 3.5 Hz, H-22a), 3.97 (1H, dd, J = 10.6 and 7.5 Hz, H-22b), 3.92–3.85 (2H, m, H-2'a and H-6'a), 3.39–3.31 (2H, m, H-2'b and H-6'b), 1.05 (3H, d, J = 6.6 Hz, H-21), 0.68 (3H, s, H-19), 0.66 (3H, s, H-18)
¹³C NMR (100.6 MHz, CDCl₃) δ (ppm) = 211.78 (C-6), 174.13 (CO₂), 124.89 (C-3), 124.42 (C-2), 69.87 (C-22), 67.09 (C-2' and C-6'), 56.34 (C-14), 53.75 (C-5), 53.27 (C-9), 52.74 (C-17), 46.86 (C-7), 42.94 (C-13), 41.13 (C-4'), 39.92 (C-10), 39.28 (C-1), 39.26 (C-12), 37.60 (C-20), 35.90 (C-8), 28.98 (C-3' and C-5'), 27.46 (C-16), 23.98 (C-15), 21.65 (C-4), 21.03 (C-11), 17.16 (C-21), 13.44 (C-19), 11.94 (C-18)
Plausible Role in the Synthesis of Sipagladenant

Sipagladenant is a selective adenosine A2A receptor antagonist. A plausible synthetic route suggests the use of a tetrahydro-2H-pyran-4-carbonyl derivative in the final acylation step to complete the molecule.[2][7]

Plausible Synthetic Pathway for Sipagladenant

A 2-Amino-4-(furan-2-yl)thiazole Scaffold B Coupling with 6-methylnicotinic acid derivative A->B C Coupled Intermediate B->C E Acylation at Thiazole C5-position C->E D This compound D->E F Sipagladenant E->F

Caption: Plausible synthetic route for Sipagladenant.

Conclusion

This compound is a valuable and reactive building block for the synthesis of diverse pharmaceutical intermediates. Its application in forming amides and esters is fundamental to constructing complex molecules with therapeutic potential. The protocols and data presented herein provide a foundation for researchers to utilize this reagent in their drug discovery and development endeavors. Adherence to strict safety protocols is paramount when handling this corrosive and water-reactive compound.

References

Application Notes and Protocols for Friedel-Crafts Acylation using Tetrahydro-2H-pyran-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic or heteroaromatic ring. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of aryl ketones, which are key intermediates in the development of a wide range of therapeutic agents. This document provides detailed application notes and protocols for the Friedel-Crafts acylation using tetrahydro-2H-pyran-4-carbonyl chloride, a versatile reagent for introducing the synthetically valuable tetrahydropyran moiety into drug candidates. The incorporation of the tetrahydropyran ring can enhance physicochemical properties such as solubility and metabolic stability, making it a desirable structural motif in modern drug design.[1][2][3][4][5]

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, typically aluminum chloride (AlCl₃), activates the this compound by coordinating to the carbonyl oxygen and the chlorine atom. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the formation of a resonance-stabilized acylium ion. The aromatic or heteroaromatic ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex (arenium ion). Finally, a weak base removes a proton from the ring, restoring aromaticity and yielding the desired aryl (tetrahydro-2H-pyran-4-yl)methanone product.

Friedel_Crafts_Acylation General Mechanism of Friedel-Crafts Acylation AcylChloride This compound AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) LewisAcid->AcyliumIon SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex AromaticRing Aromatic/Heteroaromatic Ring (Nucleophile) AromaticRing->SigmaComplex Nucleophilic Attack Product Aryl(tetrahydro-2H-pyran-4-yl)methanone SigmaComplex->Product -H⁺ RegeneratedCatalyst AlCl₃ (Regenerated) Product->RegeneratedCatalyst + AlCl₄⁻ HCl HCl RegeneratedCatalyst->LewisAcid

Caption: General mechanism of Friedel-Crafts Acylation.

Applications in Drug Development

The tetrahydropyran motif is a prevalent scaffold in numerous biologically active compounds and approved drugs. Its inclusion can lead to improved pharmacokinetic and pharmacodynamic profiles. Aryl ketones containing the tetrahydro-2H-pyran-4-yl moiety serve as versatile intermediates for the synthesis of a variety of therapeutic agents.

  • Anticancer Agents: The pyran nucleus is found in many compounds exhibiting significant anti-proliferative activities against various cancer cell lines.[1][2][3][5]

  • CNS Drug Discovery: The tetrahydropyran ring is often incorporated into molecules targeting the central nervous system to modulate properties like blood-brain barrier penetration and metabolic stability.

  • Enzyme Inhibitors: The structural features of the tetrahydropyran ring can be exploited to design potent and selective enzyme inhibitors for various therapeutic targets.

Experimental Protocols

The following protocols provide detailed methodologies for the Friedel-Crafts acylation of various aromatic and heteroaromatic substrates with this compound using aluminum chloride as the catalyst.

General Experimental Workflow

Experimental_Workflow Experimental Workflow for Friedel-Crafts Acylation Start Start Setup Assemble Dry Glassware under Inert Atmosphere Start->Setup Add_AlCl3 Add Anhydrous AlCl₃ to Solvent Setup->Add_AlCl3 Cool Cool to 0 °C Add_AlCl3->Cool Add_Acyl_Chloride Slowly Add this compound Cool->Add_Acyl_Chloride Stir1 Stir for 15-30 min Add_Acyl_Chloride->Stir1 Add_Substrate Add Aromatic/Heteroaromatic Substrate Stir1->Add_Substrate Warm Warm to Room Temperature and Stir Add_Substrate->Warm Quench Quench Reaction with Ice-cold HCl Warm->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry with Anhydrous Na₂SO₄ Wash->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Purify Purify by Column Chromatography or Recrystallization Filter_Concentrate->Purify Analyze Characterize Product (NMR, IR, MS) Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for the reaction.

Protocol 1: Acylation of Anisole

This protocol describes the synthesis of (4-methoxyphenyl)(tetrahydro-2H-pyran-4-yl)methanone.

Materials:

  • Anisole

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of anisole (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Protocol 2: Acylation of Thiophene

This protocol details the synthesis of (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone.

Materials:

  • Thiophene

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Carbon disulfide (CS₂), anhydrous

  • Hydrochloric acid (HCl), dilute

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a mechanical stirrer, place anhydrous AlCl₃ (1.1 equivalents) and anhydrous CS₂.

  • Cool the mixture in an ice-salt bath and add a solution of this compound (1.0 equivalent) in CS₂ dropwise with stirring.

  • After the addition is complete, add a solution of thiophene (1.0 equivalent) in CS₂ dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 1 hour, and then heat under reflux for an additional 1-2 hours.

  • Cool the reaction mixture and carefully decompose the complex by adding ice and dilute HCl.

  • Separate the organic layer, and wash with water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by distillation.

  • Purify the residue by vacuum distillation or column chromatography to yield the product.

Protocol 3: Acylation of Furan

This protocol outlines the synthesis of (furan-2-yl)(tetrahydro-2H-pyran-4-yl)methanone. Due to the acid sensitivity of furan, milder Lewis acids and conditions are often preferred. However, with careful control, AlCl₃ can be used.

Materials:

  • Furan

  • This compound

  • Anhydrous Tin(IV) chloride (SnCl₄) or Zinc chloride (ZnCl₂) (as a milder alternative to AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DCM at -20 °C under a nitrogen atmosphere, add anhydrous SnCl₄ (1.1 equivalents) dropwise.

  • Stir the mixture for 15 minutes at -20 °C.

  • Add a solution of freshly distilled furan (1.2 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -15 °C.

  • Stir the reaction at -20 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction by carefully adding saturated NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired ketone.

Data Presentation

The following tables summarize representative quantitative data for the Friedel-Crafts acylation of various aromatic and heteroaromatic compounds with this compound.

Table 1: Reaction Conditions and Yields for Acylation of Aromatic Compounds

SubstrateCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)
AnisoleAlCl₃ (1.2)DCM0 to RT385
TolueneAlCl₃ (1.2)DCM0 to RT478
BenzeneAlCl₃ (1.3)(excess)5-10275
N,N-DimethylanilineAlCl₃ (1.5)1,2-Dichloroethane60565
NaphthaleneAlCl₃ (1.2)NitrobenzeneRT670 (mixture of isomers)

Table 2: Reaction Conditions and Yields for Acylation of Heteroaromatic Compounds

SubstrateCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)
ThiopheneAlCl₃ (1.1)CS₂RT to Reflux380
FuranSnCl₄ (1.1)DCM-20260
Pyrrole(Not recommended due to polymerization)----
IndoleAlCl₃ (1.5)Dichloromethane0155 (primarily 3-acylated)
BenzofuranAlCl₃ (1.2)1,2-DichloroethaneRT472

Note: Yields are approximate and can vary based on the specific reaction scale and purification method. For pyrrole, Friedel-Crafts acylation is generally low-yielding due to the high reactivity and tendency of the pyrrole ring to polymerize under strong acidic conditions. Softer Lewis acids and protective group strategies are often employed.

Safety Precautions

  • Friedel-Crafts acylation reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and in a dry environment.

  • This compound is a corrosive acid chloride. Avoid inhalation and contact with skin and eyes.

  • Solvents such as dichloromethane and carbon disulfide are volatile and flammable. Use appropriate safety measures.

  • The reaction quench with water/acid is highly exothermic and should be performed slowly and with cooling.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Troubleshooting & Optimization

"Tetrahydro-2H-pyran-4-carbonyl chloride" reaction side products and impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydro-2H-pyran-4-carbonyl chloride. The information is designed to help identify and resolve common issues related to side products and impurities encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common laboratory methods for the synthesis of this compound involve the reaction of Tetrahydro-2H-pyran-4-carboxylic acid with a chlorinating agent. The two most frequently used reagents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) with a catalytic amount of N,N-dimethylformamide (DMF).

Q2: What are the potential side products when using thionyl chloride?

A2: When using thionyl chloride, potential side products can arise from both the reagent itself and the reaction conditions. Commercial thionyl chloride can contain impurities such as sulfur chlorides, which may lead to the formation of thiosulfate-related impurities. Additionally, thermal decomposition of thionyl chloride at temperatures above 100°C can generate S₂Cl₂, SO₂, and Cl₂, which can participate in side reactions.

Q3: What are the potential side products when using oxalyl chloride and DMF?

A3: The reaction of oxalyl chloride with a catalytic amount of DMF forms a Vilsmeier-Haack type reagent, which is the active chlorinating agent. While highly efficient, this reagent can potentially lead to side products. Although less common with aliphatic substrates, formylation of the starting material or solvent could occur. Incomplete reaction can also leave residual starting material, Tetrahydro-2H-pyran-4-carboxylic acid.

Q4: Is the tetrahydropyran ring stable during the synthesis?

A4: The tetrahydropyran ring is generally stable under the acidic conditions generated during the formation of the acid chloride.[1] Unlike other cyclic ethers such as tetrahydrofuran (THF), tetrahydropyran is resistant to ring-opening polymerization under strongly acidic conditions.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield of Product Incomplete reaction.- Ensure the chlorinating agent is used in excess (typically 1.2-1.5 equivalents).- For the oxalyl chloride/DMF method, ensure the catalytic amount of DMF is sufficient.- Increase the reaction time or temperature as per the protocol.
Hydrolysis of the acid chloride.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Avoid exposure of the product to moisture during workup and storage.
Product is a Dark Color Impurities in the starting material or reagents.- Use high-purity Tetrahydro-2H-pyran-4-carboxylic acid.- Purify the chlorinating agent if necessary (e.g., distill thionyl chloride).
Thermal decomposition.- Avoid excessive heating during the reaction and distillation.
Presence of Unreacted Starting Material Insufficient chlorinating agent or reaction time.- Increase the stoichiometry of the chlorinating agent.- Extend the reaction time and monitor by an appropriate analytical technique (e.g., IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid).
Formation of an Anhydride Impurity Reaction of the acid chloride with unreacted carboxylic acid.- This can occur if the reaction is not driven to completion. Ensure complete conversion of the starting material.
Presence of Thiosulfate Impurities (with SOCl₂) Impurities in the thionyl chloride.- Use freshly distilled thionyl chloride.

Experimental Protocols

Synthesis using Thionyl Chloride

A common procedure for the synthesis of this compound using thionyl chloride is as follows:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add Tetrahydro-2H-pyran-4-carboxylic acid (1 equivalent).

  • Add toluene as a solvent, followed by the slow addition of thionyl chloride (1.5 equivalents).

  • Heat the reaction mixture to 80°C and stir for 1.5 hours.[2]

  • After the reaction is complete, remove the solvent and excess thionyl chloride by distillation under reduced pressure.[2]

Quantitative Data:

Starting MaterialChlorinating AgentSolventTemperatureTimeYieldReference
Tetrahydropyran-4-carboxylic acidThionyl chlorideToluene80°C1.5 h100%[2]
Synthesis using Oxalyl Chloride and DMF

A representative protocol for the synthesis using oxalyl chloride and DMF is as follows:

  • Dissolve Tetrahydro-2H-pyran-4-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops).

  • Slowly add oxalyl chloride (1.2-1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours. The evolution of CO and CO₂ gases will be observed.[3]

  • After the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

Impurity Profile and Analysis

Common impurities and their detection methods are summarized below:

Impurity Potential Origin Recommended Analytical Method
Tetrahydro-2H-pyran-4-carboxylic acidIncomplete reaction¹H NMR, IR Spectroscopy, GC-MS
Tetrahydro-2H-pyran-4,4'-dicarboxylic anhydrideReaction of product with starting material¹H NMR, ¹³C NMR, MS
Thiosulfate-related compoundsImpure thionyl chlorideMS
Formylated byproductsSide reaction with Vilsmeier reagent (Oxalyl chloride/DMF)¹H NMR, ¹³C NMR, MS

Analytical Data:

  • ¹H NMR of this compound (CDCl₃, δ/ppm): 1.79-1.93 (2H, m), 1.99-2.06 (2H, m), 2.91-3.00 (1H, m), 3.40-3.49 (2H, m), 3.97-4.03 (2H, m).[2]

  • CI-MS (m/z): 131 [M+H]⁺.[2]

Visualizations

Reaction Pathways

Reaction_Pathways THPCA Tetrahydro-2H-pyran-4-carboxylic acid SOCl2 Thionyl Chloride (SOCl₂) THPCA->SOCl2 Reaction OxalylCl Oxalyl Chloride / cat. DMF THPCA->OxalylCl Reaction Anhydride Anhydride byproduct THPCA->Anhydride Incomplete Reaction THPCC This compound SOCl2->THPCC Desired Product Thio_impurities Thiosulfate impurities SOCl2->Thio_impurities Side Product (impure SOCl₂) OxalylCl->THPCC Desired Product Formyl_byproduct Formylated byproduct OxalylCl->Formyl_byproduct Potential Side Product THPCC->Anhydride

Caption: Main reaction pathways and potential side product formations.

Troubleshooting Logic

Troubleshooting_Logic Start Experiment Issue Low_Yield Low Yield Start->Low_Yield Dark_Product Dark Product Start->Dark_Product Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Hydrolysis Hydrolysis Low_Yield->Hydrolysis Insufficient_Reagent Insufficient Reagent/Time Low_Yield->Insufficient_Reagent Impure_Reagents Impure Reagents Dark_Product->Impure_Reagents Thermal_Decomp Thermal Decomposition Dark_Product->Thermal_Decomp Incomplete_Reaction->Insufficient_Reagent Inert_Atmosphere Use Inert Atmosphere & Anhydrous Conditions Hydrolysis->Inert_Atmosphere Increase_Stoichiometry Increase Reagent Stoichiometry or Reaction Time Insufficient_Reagent->Increase_Stoichiometry Purify_Reagents Purify Starting Materials and Reagents Impure_Reagents->Purify_Reagents Control_Temp Control Reaction Temperature Thermal_Decomp->Control_Temp

Caption: Troubleshooting flowchart for common synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for Tetrahydro-2H-pyran-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions involving Tetrahydro-2H-pyran-4-carbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory synthesis involves the reaction of Tetrahydro-2H-pyran-4-carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this conversion, often in a solvent like toluene.[1][2] Oxalyl chloride is another effective reagent.[3]

Q2: What are the primary challenges when working with this compound?

A2: The primary challenges include its high reactivity and sensitivity to moisture, which can lead to hydrolysis back to the carboxylic acid.[4] Ensuring anhydrous (dry) reaction conditions is critical. Other challenges include managing the exothermic nature of its reactions with nucleophiles and purifying the final product from byproducts and unreacted starting materials.

Q3: How can I minimize the hydrolysis of this compound during my reaction?

A3: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Additionally, any amines or alcohols used should be free of water.

Q4: What is the role of a base in amidation reactions with this compound?

A4: A base is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the acyl chloride and the amine.[5] This prevents the HCl from protonating the amine starting material, which would render it non-nucleophilic and stop the reaction. Common bases include tertiary amines like triethylamine (Et₃N) or pyridine, or an inorganic base like potassium carbonate (K₂CO₃).

Q5: My amidation reaction is not proceeding to completion. What are the possible reasons?

A5: Incomplete reactions can be due to several factors:

  • Inactive amine: The amine may have been protonated by HCl if an insufficient amount of base was used.

  • Poor quality of the acyl chloride: The this compound may have hydrolyzed due to moisture.

  • Insufficient temperature: The reaction may require heating to proceed at a reasonable rate.

  • Steric hindrance: A bulky amine or the acyl chloride itself might slow down the reaction.

Troubleshooting Guide

This guide addresses common issues encountered during amidation reactions with this compound.

Problem Potential Cause Recommended Solution
Low to No Product Formation 1. Hydrolysis of Acyl Chloride: Starting material was exposed to moisture. 2. Inactive Amine: Insufficient base to neutralize HCl byproduct. 3. Low Reaction Temperature: The activation energy for the reaction is not being met.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents. 2. Use at least one equivalent of a tertiary amine base (e.g., triethylamine) or two equivalents of an inorganic base (e.g., K₂CO₃).[5] 3. Gradually increase the reaction temperature and monitor progress by TLC or LC-MS.
Formation of a White Precipitate Upon Amine Addition The precipitate is likely the hydrochloride salt of the amine starting material.This indicates the presence of HCl. Ensure a sufficient amount of a suitable base is present in the reaction mixture before the addition of the acyl chloride, or add the acyl chloride slowly to a solution of the amine and base.
Multiple Spots on TLC/LC-MS (Impure Product) 1. Presence of Starting Materials: Incomplete reaction. 2. Formation of Byproducts: Side reactions may be occurring. 3. Hydrolysis Product: Presence of Tetrahydro-2H-pyran-4-carboxylic acid.1. Increase reaction time or temperature. 2. Consider lowering the reaction temperature to minimize side reactions. Purification by column chromatography is often necessary. 3. Improve anhydrous techniques. An aqueous workup with a mild base can remove the acidic hydrolysis product.
Reaction is Too Exothermic and Turning Dark The reaction is proceeding too quickly, potentially leading to decomposition and byproduct formation.Add the this compound dropwise to a cooled solution (e.g., 0 °C) of the amine and base. Maintain a low temperature throughout the addition.

Data Presentation: Amidation Reaction Conditions

The following tables summarize typical reaction conditions for the amidation of acyl chlorides, with specific examples relevant to Tetrahydro-2H-pyran derivatives.

Table 1: Reaction of 4-Chloro-2-methyl-tetrahydro-pyran with Various Amines[5]

Amine Solvent Base Temperature (°C) Time (h) Yield (%)
BenzylamineDMFK₂CO₃801275
PiperidineCH₃CNEt₃N602468
AnilineDioxaneNaH1001855

Table 2: Synthesis and Reaction of this compound[1]

Reaction Reagents Solvent Temperature (°C) Time (h) Yield (%)
Acyl Chloride FormationTetrahydropyran-4-carboxylic acid, Thionyl chlorideToluene801.5100
AmidationTetrahydropyran-4-carboxylic acid chloride, AmmoniaNot specifiedNot specified662

Experimental Protocols

Protocol 1: Synthesis of this compound from Tetrahydro-2H-pyran-4-carboxylic acid[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, thermometer, and reflux condenser, add Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq), thionyl chloride (1.5 eq), and toluene.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 1.5 hours.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to obtain crude this compound.

Protocol 2: General Procedure for Amidation with this compound (Schotten-Baumann Conditions)

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and a tertiary amine base such as triethylamine (1.2 eq) in an anhydrous solvent (e.g., dichloromethane, THF).

  • Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Acyl Chloride cluster_amidation Amidation Reaction cluster_purification Work-up and Purification start Tetrahydro-2H-pyran-4-carboxylic Acid reagent1 Thionyl Chloride (SOCl2) Toluene, 80°C start->reagent1 product1 This compound reagent1->product1 amidation_step Anhydrous Solvent (e.g., DCM), 0°C to RT product1->amidation_step crude_amide Crude Amide Product amidation_step->crude_amide Reaction amine Amine + Base (e.g., Et3N) amine->amidation_step workup Aqueous Work-up crude_amide->workup purification Column Chromatography workup->purification final_product Purified N-substituted tetrahydro-2H-pyran-4-carboxamide purification->final_product

Caption: General experimental workflow for the synthesis and amidation of this compound.

troubleshooting_workflow start Low or No Product Yield q1 Check for presence of starting materials (TLC/LC-MS) start->q1 sm_present Starting materials aresent q1->sm_present Yes sm_absent Starting materials absent q1->sm_absent No q2 Was the reaction run under anhydrous conditions? sm_present->q2 not_anhydrous No: Hydrolysis of acyl chloride likely q2->not_anhydrous No is_anhydrous Yes q2->is_anhydrous solution1 Solution: Ensure dry glassware, anhydrous solvents, and inert atmosphere. not_anhydrous->solution1 q3 Was sufficient base used? is_anhydrous->q3 no_base No: Amine may have been protonated. q3->no_base No yes_base Yes: Incomplete reaction q3->yes_base Yes solution2 Solution: Use at least 1.2 eq of tertiary amine base. no_base->solution2 solution3 Solution: Increase reaction time and/or temperature. yes_base->solution3 q4 Is the product unidentifiable or decomposed? sm_absent->q4 decomposed Yes: Reaction may be too exothermic. q4->decomposed Yes other_issue No: Consult further characterization data (NMR, MS). q4->other_issue No solution4 Solution: Add acyl chloride at 0°C and control temperature. decomposed->solution4

Caption: A logical troubleshooting workflow for low-yielding amidation reactions.

References

Technical Support Center: Purification of Tetrahydro-2H-pyran-4-carbonyl chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of "Tetrahydro-2H-pyran-4-carbonyl chloride".

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude "this compound" reaction mixture?

The most likely impurities are the unreacted starting material, Tetrahydro-2H-pyran-4-carboxylic acid, and residual chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2][3] Additionally, hydrolysis of the product back to the carboxylic acid can occur if exposed to moisture.[3][4] Gaseous byproducts such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) may also be present if thionyl chloride is used.[2][5]

Q2: My final product is a different physical form than expected. Is "this compound" a solid or a liquid?

There are conflicting reports on the physical state of "this compound" at room temperature, with some sources describing it as a solid and others as a liquid.[6][7][8] This discrepancy could be due to polymorphism or the presence of impurities that affect the melting point. It is crucial to characterize your purified product to confirm its identity and purity.

Q3: How can I remove the unreacted starting carboxylic acid from my product?

Fractional distillation under reduced pressure is often the most effective method to separate "this compound" from the less volatile starting carboxylic acid.[1] For less reactive acid chlorides, a carefully controlled aqueous workup with a dilute sodium bicarbonate solution can be used to extract the acidic impurity.[1] However, this method carries a significant risk of hydrolyzing the desired product and should be performed with caution under anhydrous conditions.[1]

Q4: There is a strong, acidic odor from my product. What is it and how do I remove it?

The acidic odor is likely due to residual hydrogen chloride (HCl) and sulfur dioxide (SO₂), which are byproducts of the reaction with thionyl chloride.[5] These can typically be removed by placing the product under a high vacuum. If a solvent is used, co-evaporation with a dry, inert solvent like toluene can also help remove volatile impurities.

Q5: Can I use chromatography to purify "this compound"?

Direct purification of highly reactive acid chlorides like this one by standard silica gel chromatography is challenging due to their susceptibility to hydrolysis on the column.[4][9] If chromatography is necessary, it must be performed under strictly anhydrous conditions using anhydrous solvents.[4] Alternatively, the crude acid chloride can be converted to a more stable derivative, such as an ester or amide, which can then be purified by chromatography.[10] Gas chromatography (GC) can be used for analysis, often after derivatization.[10][11]

Q6: What is the best way to store purified "this compound"?

The purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis.[4]

Data Presentation

ParameterValueSource(s)
Molecular Formula C₆H₉ClO₂[7]
Molecular Weight 148.59 g/mol
Boiling Point 50 °C (pressure not specified)[7][12]
Density ~1.2 g/cm³[7][12]
Purity (Typical) >97% (GC)[13]
Appearance Colorless to light yellow liquid or solid[6][7][8]
Common Solvents for Synthesis Toluene, Dichloromethane (DCM)[7][14]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This is the most common and recommended method for purifying "this compound".

  • Setup : Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Crude Product Transfer : Transfer the crude reaction mixture to the distillation flask. It is advisable to remove any excess volatile reagents (like thionyl chloride) under reduced pressure before distillation.

  • Vacuum Application : Gradually apply a vacuum to the system.

  • Heating : Gently heat the distillation flask using an oil bath.

  • Fraction Collection : Collect the fractions that distill at the expected boiling point of "this compound" under the applied pressure. The starting carboxylic acid will have a significantly higher boiling point and will remain in the distillation flask.

  • Storage : Transfer the purified product to a clean, dry, and inert-atmosphere-filled container for storage.

Protocol 2: Purification by Recrystallization (if the product is a solid)

If the purified "this compound" is a solid, or if distillation is not feasible, recrystallization from a non-hydroxylic, anhydrous solvent may be an option.

  • Solvent Selection : Choose a dry, inert solvent in which the product is soluble at elevated temperatures but sparingly soluble at low temperatures. Suitable solvents could include dry toluene or hexane.[1]

  • Dissolution : In a dry flask under an inert atmosphere, gently heat the crude product in a minimal amount of the chosen solvent until it fully dissolves.

  • Cooling : Slowly cool the solution to room temperature, and then in an ice bath or refrigerator to induce crystallization.

  • Isolation : Isolate the crystals by filtration under an inert atmosphere.

  • Drying : Wash the crystals with a small amount of the cold, dry solvent and dry them under a high vacuum.[1]

Mandatory Visualizations

reaction_pathway cluster_reactants Starting Materials cluster_products Components of Crude Product Carboxylic_Acid Tetrahydro-2H-pyran-4-carboxylic acid Reaction Reaction Carboxylic_Acid->Reaction Chlorinating_Agent Thionyl Chloride (SOCl₂) Chlorinating_Agent->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Desired_Product This compound Crude_Product->Desired_Product Unreacted_Acid Unreacted Carboxylic Acid Crude_Product->Unreacted_Acid Byproducts SO₂, HCl, Excess SOCl₂ Crude_Product->Byproducts

Caption: General reaction scheme for the synthesis of this compound.

troubleshooting_workflow Start Crude Product Analysis Impurity_Check Major Impurity Identified? Start->Impurity_Check Starting_Acid Unreacted Carboxylic Acid Impurity_Check->Starting_Acid Yes Volatile_Impurities Residual SOCl₂ / HCl / SO₂ Impurity_Check->Volatile_Impurities Yes Hydrolysis_Product Significant Hydrolysis to Carboxylic Acid Impurity_Check->Hydrolysis_Product Yes Distillation Purify by Vacuum Distillation Starting_Acid->Distillation High_Vacuum Apply High Vacuum / Co-evaporate with Toluene Volatile_Impurities->High_Vacuum Redo_Reaction Repeat Synthesis Under Anhydrous Conditions Hydrolysis_Product->Redo_Reaction End Pure Product Distillation->End High_Vacuum->End Redo_Reaction->Start

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Acylation with Tetrahydro-2H-pyran-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to improve yield and purity in acylation reactions involving Tetrahydro-2H-pyran-4-carbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in a Friedel-Crafts acylation using this compound?

A1: The most frequent cause of low yield is the deactivation or insufficient quantity of the Lewis acid catalyst (e.g., AlCl₃).[1] Lewis acids are extremely sensitive to moisture. Any water in the reaction solvent, glassware, reagents, or even from atmospheric humidity will react with and deactivate the catalyst.[1] Furthermore, the ketone product forms a stable complex with the Lewis acid, meaning that a stoichiometric amount (at least 1 full equivalent) of the catalyst is often required for the reaction to proceed to completion.[1]

Q2: My starting aromatic compound has an electron-withdrawing group (e.g., -NO₂, -CN, -COOR). Why is the reaction failing?

A2: Friedel-Crafts acylation is an electrophilic aromatic substitution. Strongly electron-withdrawing groups deactivate the aromatic ring, making it less nucleophilic and thus less reactive towards the acylium ion electrophile.[1] For moderately deactivated rings, harsher conditions (stronger Lewis acid, higher temperature) may be required, but for strongly deactivated systems, the reaction may not proceed at all.

Q3: Can I use a catalytic amount of Lewis acid?

A3: Generally, no. Unlike some other electrophilic aromatic substitutions, Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid.[1] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst. This complexation effectively removes the catalyst from the reaction cycle. Using sub-stoichiometric amounts will result in incomplete conversion.

Q4: What are the ideal storage and handling conditions for this compound?

A4: this compound is sensitive to moisture and reacts with water, which can liberate toxic gas.[2] It should be stored in a tightly sealed container in a dry, dark place at room temperature.[3][4] All handling should be done under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Formation
Potential Cause Recommended Solution
Inactive Catalyst The Lewis acid (e.g., AlCl₃, FeBr₃) is highly hygroscopic. Use a fresh, unopened bottle or a freshly sublimed portion of the catalyst. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere (N₂ or Ar).
Insufficient Catalyst For Friedel-Crafts acylation, the Lewis acid is a reactant, not a true catalyst. Use at least 1.1 to 1.3 equivalents of the Lewis acid relative to the acyl chloride. For substrates containing other Lewis basic sites, even more catalyst may be required.
Poor Reagent Quality The acyl chloride can hydrolyze over time. If it is old, consider re-purifying it or synthesizing it fresh from Tetrahydro-2H-pyran-4-carboxylic acid using thionyl chloride or oxalyl chloride.[4] Ensure the aromatic substrate and solvent are pure and anhydrous.
Deactivated Aromatic Ring If your aromatic substrate is electron-poor, the reaction will be sluggish. Consider switching to a more powerful Lewis acid (e.g., AlCl₃) and increasing the reaction temperature. If the ring is strongly deactivated, this reaction may not be suitable.[1]
Suboptimal Temperature Some acylations require heating to overcome the activation energy, while others must be run at low temperatures (e.g., 0 °C) to prevent side reactions. Perform small-scale trials to find the optimal temperature for your specific substrates.[1]
Problem 2: Formation of Multiple Byproducts
Potential Cause Recommended Solution
Ring-Opening of Tetrahydropyran Strong Lewis acids like AlCl₃ can potentially catalyze the cleavage of the tetrahydropyran ether linkage, leading to undesired byproducts.[5] If you suspect this is occurring, consider using a milder Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) and running the reaction at a lower temperature. Monitor the reaction closely by TLC or LC-MS to minimize reaction time.
Polysubstitution While less common than in Friedel-Crafts alkylation, polysubstitution can occur with highly activated aromatic rings.[6] Use a 1:1 stoichiometry of acyl chloride to the aromatic substrate and consider a milder Lewis acid to reduce reactivity.
Reaction with Solvent Some solvents, like THF, can be attacked by strong Lewis acids. Use a robust, anhydrous solvent such as dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂).
Impure Starting Material Impurities in the this compound (e.g., residual carboxylic acid) can lead to side reactions. Ensure high purity of the acyl chloride before use.

Data Presentation: Lewis Acid Screening

The choice of Lewis acid is critical for optimizing yield and minimizing side reactions. The following table provides a general guide for relative reactivity, which should be used as a starting point for experimental optimization.

Lewis AcidTypical EquivalentsRelative ReactivityCommon SolventsNotes
AlCl₃ 1.1 - 1.3Very HighDCM, DCE, CS₂Most common and reactive. Can promote side reactions, including potential THP ring cleavage.[5]
FeBr₃ 1.1 - 1.3HighDCM, DCEA strong alternative to AlCl₃.
ZnCl₂ 1.1 - 2.0ModerateDCM, EtherMilder option, may require higher temperatures but can reduce side reactions.
BF₃·OEt₂ 1.1 - 2.0Moderate to LowDCM, DCEGood for sensitive substrates. Often requires heating.
SnCl₄ 1.1 - 1.3HighDCM, DCEStrong Lewis acid, effective for many acylations.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation

This protocol describes a general method for the acylation of a neutral, electron-rich aromatic compound (e.g., anisole) with this compound.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • This compound

  • Anisole (or other aromatic substrate)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated HCl

  • Crushed Ice

  • Saturated NaHCO₃ solution, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.3 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Solvent Addition: Add anhydrous DCM via cannula or syringe and cool the resulting suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension. Stir for 15 minutes at 0 °C.

  • Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in anhydrous DCM and add it dropwise via the dropping funnel to the reaction mixture over 20-30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Once the addition is complete, allow the reaction to stir at 0 °C or warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Logical Troubleshooting Workflow

This diagram outlines a decision-making process for troubleshooting low-yield acylation reactions.

TroubleshootingWorkflow Start Low Yield or No Reaction Check_Purity Are Reagents Anhydrous & Pure? Start->Check_Purity Check_Stoichiometry Is Lewis Acid Stoichiometry > 1.0 eq? Check_Purity->Check_Stoichiometry Yes Action_Dry Use Anhydrous Reagents & Inert Atmosphere Check_Purity->Action_Dry No Check_Substrate Is Aromatic Ring Activated? Check_Stoichiometry->Check_Substrate Yes Action_Increase_LA Increase Lewis Acid to 1.1-1.3 eq Check_Stoichiometry->Action_Increase_LA No Check_Conditions Optimize Temperature & Time? Check_Substrate->Check_Conditions Yes Action_Harsher_Conditions Use Stronger Lewis Acid (AlCl₃) / Increase Temp. Check_Substrate->Action_Harsher_Conditions No Action_Screen_Conditions Screen Temperatures (e.g., 0°C, RT, 40°C) Check_Conditions->Action_Screen_Conditions No Success Yield Improved Check_Conditions->Success Yes Action_Dry->Check_Stoichiometry Action_Increase_LA->Check_Substrate Failure Consider Alternative Synthesis Route Action_Harsher_Conditions->Failure Action_Screen_Conditions->Success CatalystComplexation cluster_reaction Reaction Cycle cluster_deactivation Deactivation Pathway Acyl_Cl R-COCl Acylium [R-C=O]⁺ (Electrophile) Acyl_Cl->Acylium + AlCl₃ LA AlCl₃ (Catalyst) LA_Deact AlCl₃ LA->LA_Deact Catalyst is sequestered Product_Ketone Ar-CO-R (Product) Arene Ar-H Arene->Product_Ketone + [R-C=O]⁺ Product_Ketone_Deact Ar-CO-R Product_Ketone->Product_Ketone_Deact Product forms... Complex Product-Catalyst Complex (Inactive) Product_Ketone_Deact->Complex LA_Deact->Complex

References

Troubleshooting low yield in amide synthesis with "Tetrahydro-2H-pyran-4-carbonyl chloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in amide synthesis using Tetrahydro-2H-pyran-4-carbonyl chloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing very low to no yield in my amide synthesis reaction. What are the common causes?

A1: Low or no yield in amide synthesis is a frequent issue. Several factors, from reagent quality to reaction conditions, can be the cause. Here is a step-by-step troubleshooting guide:

  • Reagent Quality and Handling:

    • Purity of this compound: Ensure the acyl chloride is of high purity and has been stored under anhydrous conditions. Acyl chlorides are sensitive to moisture and can hydrolyze back to the carboxylic acid.[1][2] Consider using a freshly opened bottle or purifying the reagent if it has been stored for a long time.

    • Amine Purity: The purity of your amine is crucial. Impurities can lead to side reactions and significantly lower the yield. Use a freshly purified or high-purity amine for the reaction.

    • Solvent and Reagent Moisture: Acyl chlorides are highly reactive towards water. Ensure all solvents and reagents are strictly anhydrous. Use freshly dried solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions:

    • Inadequate Base: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[3][4][5] If the HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[3][5] Ensure you are using a suitable base in the correct stoichiometric amount.

    • Incorrect Temperature: The reaction of acyl chlorides with amines is often exothermic.[6] Running the reaction at a controlled temperature, typically starting at 0°C and then allowing it to warm to room temperature, is often recommended.[7]

    • Poor Mixing: If the reaction is biphasic (e.g., using an aqueous base), vigorous stirring is essential to ensure efficient contact between the reactants in the organic phase and the base in the aqueous phase.

Q2: What are the optimal reaction conditions for amide synthesis with this compound?

A2: The optimal conditions can vary depending on the specific amine used. However, a common and effective method is the Schotten-Baumann reaction. This typically involves a two-phase solvent system (e.g., dichloromethane and water) with a base to neutralize the HCl byproduct.[4][6]

Here are some starting points for optimization:

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents that are unreactive towards the acyl chloride.
Base Triethylamine (Et3N) or PyridineOrganic bases that are soluble in the reaction mixture and effectively scavenge HCl.[7]
Temperature 0°C to Room TemperatureHelps to control the initial exothermic reaction.[7]
Stoichiometry 1.0 - 1.2 equivalents of amine, 1.1 - 1.5 equivalents of baseA slight excess of the amine and base can help drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the acyl chloride by atmospheric moisture.

Q3: I am observing the formation of a white precipitate immediately after adding the amine. What is this and how can I avoid it?

A3: The immediate formation of a white precipitate is likely the hydrochloride salt of your amine. This occurs when the generated HCl reacts with the unreacted amine in the absence of a sufficient amount of base to neutralize it. To avoid this, ensure that the base is added to the reaction mixture before or concurrently with the amine. Alternatively, adding the acyl chloride solution slowly to a solution of the amine and the base can prevent the localized buildup of HCl.

Q4: Are there any known side reactions to be aware of when using this compound?

A4: While specific side reactions for this particular acyl chloride are not extensively documented, general side reactions in amide synthesis from acyl chlorides include:

  • Hydrolysis of the acyl chloride: If moisture is present, the acyl chloride will hydrolyze back to tetrahydro-2H-pyran-4-carboxylic acid, which will not react with the amine under these conditions.

  • Reaction with the solvent: While DCM and THF are generally inert, other solvents could potentially react. Ensure your chosen solvent is compatible.

  • Diacylation of primary amines: If a large excess of the acyl chloride is used with a primary amine, there is a possibility of forming a diacylated product. Using a slight excess of the amine can help to minimize this.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis (Schotten-Baumann Conditions)

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

  • This compound

  • Amine

  • Triethylamine (Et3N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dropping funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.) and anhydrous DCM.

  • Add the base (e.g., Triethylamine, 1.2 eq.) to the stirred solution.

  • Cool the mixture to 0°C in an ice bath.

  • Dissolve this compound (1.1 eq.) in anhydrous DCM in a separate flask.

  • Slowly add the acyl chloride solution to the stirred amine solution via a dropping funnel over 15-30 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure amide.

Protocol 2: Synthesis of this compound

This protocol describes the preparation of the starting acyl chloride from its corresponding carboxylic acid.

Materials:

  • Tetrahydro-2H-pyran-4-carboxylic acid

  • Thionyl chloride (SOCl2)

  • Toluene

  • Three-necked round-bottomed flask

  • Stirrer, thermometer, and reflux condenser

  • Oil bath

Procedure:

  • In a 50 mL three-necked round-bottomed flask, sequentially add tetrahydro-2H-pyran-4-carboxylic acid (6.85 g, 52.6 mmol), thionyl chloride (9.79 g, 82.3 mmol), and 10 mL of toluene.

  • Assemble a stirrer, thermometer, and reflux condenser.

  • Place the reaction system in an oil bath at 80°C and stir continuously for 1.5 hours.

  • At the end of the reaction, remove the solvent and excess thionyl chloride by distillation under reduced pressure to afford tetrahydropyran-4-carbonyl chloride. The reported yield for this procedure is 100%.

Data Presentation

The following table provides an illustrative example of how to present quantitative data for your amide synthesis experiments. The values presented here are hypothetical and should be replaced with your experimental results.

EntryAmineBase (eq.)SolventTemp (°C)Time (h)Yield (%)
1AnilineEt3N (1.2)DCM0 to RT485
2BenzylamineEt3N (1.2)DCM0 to RT392
3MorpholinePyridine (1.5)THF0 to RT678
4DiethylamineEt3N (1.2)DCM0 to RT588

Visualization

Reaction Workflow and Logic

The following diagram illustrates the general workflow for troubleshooting low yield in the amide synthesis and the logical relationship between potential causes and solutions.

TroubleshootingWorkflow start Low Amide Yield reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Review Reaction Conditions start->reaction_conditions acyl_chloride Acyl Chloride Purity/ Storage reagent_quality->acyl_chloride amine_purity Amine Purity reagent_quality->amine_purity moisture Moisture Contamination (Solvents/Reagents) reagent_quality->moisture base Incorrect Base/ Stoichiometry reaction_conditions->base temperature Suboptimal Temperature reaction_conditions->temperature mixing Inefficient Mixing reaction_conditions->mixing solution_reagent Use High Purity Reagents/ Store Properly acyl_chloride->solution_reagent amine_purity->solution_reagent solution_dry Use Anhydrous Solvents/ Inert Atmosphere moisture->solution_dry solution_base Use Appropriate Base/ Correct Stoichiometry base->solution_base solution_temp Optimize Reaction Temperature (e.g., 0°C to RT) temperature->solution_temp solution_mixing Ensure Vigorous Stirring mixing->solution_mixing

Caption: Troubleshooting workflow for low yield in amide synthesis.

Reaction Mechanism: Schotten-Baumann Reaction

The following diagram illustrates the mechanism of the Schotten-Baumann reaction for the synthesis of an amide from this compound and a primary amine.

SchottenBaumann acyl_chloride This compound amine Primary Amine (R-NH2) tetrahedral_intermediate Tetrahedral Intermediate acyl_chloride->tetrahedral_intermediate Nucleophilic attack by amine amine->tetrahedral_intermediate base Base (e.g., Et3N) base_hcl Base-HCl Salt base->base_hcl protonated_amide Protonated Amide tetrahedral_intermediate->protonated_amide Collapse of intermediate, expulsion of Cl- amide Amide Product protonated_amide->amide Deprotonation by base hcl HCl hcl->base_hcl

Caption: Mechanism of the Schotten-Baumann amide synthesis.

References

Technical Support Center: Catalyst Selection for Tetrahydro-2H-pyran-4-carbonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving Tetrahydro-2H-pyran-4-carbonyl chloride. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions catalyzed for this compound?

A1: this compound is a versatile building block primarily used in acylation reactions due to its reactive acyl chloride group.[1] The main catalyzed reactions include:

  • Amide Formation: Reaction with primary or secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of many pharmaceutical compounds.

  • Ester Formation: Reaction with alcohols to yield esters. This is another crucial transformation in organic synthesis.

  • Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.[2][3]

Q2: What general safety precautions should be taken when working with this compound?

A2: this compound is a corrosive material and reacts violently with water. It is crucial to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Ensure all glassware and reagents are anhydrous to prevent vigorous reactions and decomposition of the starting material.

Troubleshooting Guides

Amide Formation

Issue: Low or no yield of the desired amide.

  • Potential Cause 1: Inactive amine. The amine reactant may be of poor quality or sterically hindered.

    • Solution: Use a fresh, high-purity amine. For sterically hindered amines, a more forcing catalyst or higher reaction temperatures may be necessary.

  • Potential Cause 2: Scavenging of the amine by HCl byproduct. The reaction of the acyl chloride with the amine produces HCl, which can protonate the starting amine, rendering it non-nucleophilic.

    • Solution: Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture to neutralize the HCl as it is formed. Typically, at least one equivalent of the base is used.

  • Potential Cause 3: Hydrolysis of the acyl chloride. Trace amounts of water in the reagents or solvent can hydrolyze the acyl chloride to the unreactive carboxylic acid.

    • Solution: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue: Formation of multiple byproducts.

  • Potential Cause: Side reactions of the acyl chloride. At elevated temperatures, the acyl chloride may undergo side reactions.

    • Solution: Optimize the reaction temperature. Running the reaction at a lower temperature for a longer duration may improve selectivity.

Ester Formation

Issue: Slow or incomplete reaction.

  • Potential Cause 1: Poor nucleophilicity of the alcohol. Tertiary alcohols or phenols can be poor nucleophiles.

    • Solution: The addition of a catalyst is often necessary. Brønsted acids (like H₂SO₄ or TsOH) or Lewis acids can activate the acyl chloride. For phenols, conversion to the more nucleophilic phenoxide with a base like sodium hydroxide can be beneficial.[4]

  • Potential Cause 2: Reversibility of the reaction. Esterification can be an equilibrium process.

    • Solution: Use the alcohol as the solvent to drive the equilibrium towards the product. Alternatively, remove the HCl byproduct with a base.

Friedel-Crafts Acylation

Issue: Low yield of the acylated aromatic product.

  • Potential Cause 1: Deactivated aromatic ring. Aromatic rings with electron-withdrawing groups are less reactive in Friedel-Crafts acylation.

    • Solution: A stronger Lewis acid catalyst may be required. However, highly deactivated rings may not react.

  • Potential Cause 2: Catalyst deactivation. The Lewis acid catalyst can be deactivated by water or by complexation with the product ketone.

    • Solution: Use anhydrous conditions and a stoichiometric amount of the Lewis acid catalyst.[2]

  • Potential Cause 3: Poor solubility of reactants.

    • Solution: Choose a solvent that dissolves both the aromatic substrate and the acyl chloride-catalyst complex, such as dichloromethane or nitrobenzene.

Data Presentation

Table 1: Catalyst Selection for Amide Synthesis

Catalyst/BaseAmine TypeTypical ConditionsExpected YieldNotes
TriethylaminePrimary, SecondaryCH₂Cl₂, 0 °C to rtHighActs as an HCl scavenger.
PyridinePrimary, SecondaryCH₂Cl₂, 0 °C to rtHighAlso acts as a catalyst in some cases.
None (neat)Unhindered PrimaryNeat, rtModerate to HighOnly for highly reactive amines.

Table 2: Catalyst Selection for Ester Synthesis

CatalystAlcohol TypeTypical ConditionsExpected YieldNotes
PyridinePrimary, SecondaryCH₂Cl₂, 0 °C to rtHighActs as a nucleophilic catalyst and base.
DMAP (cat.)TertiaryCH₂Cl₂, Et₃N, rtModerate to HighHighly effective nucleophilic catalyst.
H₂SO₄ (cat.)Primary, SecondaryAlcohol as solvent, heatGoodClassic Fischer esterification conditions are not ideal for acyl chlorides but can be adapted.

Table 3: Catalyst Selection for Friedel-Crafts Acylation

CatalystAromatic SubstrateTypical ConditionsExpected YieldNotes
AlCl₃Benzene, TolueneCH₂Cl₂ or CS₂, 0 °C to rtGood to HighStoichiometric amount of catalyst is usually required.[3]
FeCl₃Activated aromaticsCH₂Cl₂, rtModerate to GoodMilder Lewis acid.
ZnCl₂Activated aromaticsNeat or solvent, heatModerateAnother milder Lewis acid option.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-tetrahydro-2H-pyran-4-carboxamide
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide.

Protocol 2: Synthesis of Phenyl tetrahydro-2H-pyran-4-carboxylate
  • Reaction Setup: In a flame-dried flask under nitrogen, dissolve phenol (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM.

  • Reagent Addition: Cool the mixture to 0 °C. Add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise.

  • Reaction and Monitoring: Allow the reaction to stir at room temperature overnight. Monitor by TLC.

  • Work-up: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution. Purify the residue by flash chromatography.

Protocol 3: Friedel-Crafts Acylation of Toluene
  • Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and anhydrous DCM.

  • Reagent Addition: Cool the suspension to 0 °C. Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise. Stir for 15 minutes. Then, add toluene (1.2 equivalents) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.

Visualizations

experimental_workflow_amide cluster_setup 1. Reaction Setup cluster_addition 2. Reagent Addition cluster_reaction 3. Reaction & Monitoring cluster_workup 4. Work-up cluster_purification 5. Purification setup Dissolve amine and base in anhydrous DCM addition Add acyl chloride solution dropwise at 0 °C setup->addition reaction Stir at rt for 2-4h Monitor by TLC addition->reaction workup Wash with H₂O and brine Dry and concentrate reaction->workup purification Column chromatography workup->purification

Caption: Experimental workflow for amide synthesis.

logical_relationship_friedel_crafts reagents Acyl Chloride + Aromatic Substrate intermediate Acylium Ion Intermediate reagents->intermediate Activation catalyst Lewis Acid Catalyst (e.g., AlCl₃) catalyst->intermediate Facilitates conditions Anhydrous Conditions Inert Atmosphere conditions->reagents product Aryl Ketone Product intermediate->product Electrophilic Aromatic Substitution byproduct HCl product->byproduct

Caption: Key relationships in Friedel-Crafts acylation.

troubleshooting_low_yield start Low/No Product Yield cause1 Inactive Reactant(s) start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Presence of Water start->cause3 solution1 Use fresh, high-purity reagents cause1->solution1 solution2 Optimize temperature, time, and catalyst loading cause2->solution2 solution3 Use anhydrous solvents and perform under inert atmosphere cause3->solution3

Caption: Troubleshooting guide for low product yield.

References

Technical Support Center: Managing Exothermic Reactions with Tetrahydro-2H-pyran-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals working with Tetrahydro-2H-pyran-4-carbonyl chloride. It provides essential information for safely managing its exothermic reactions. Acyl chlorides are highly reactive, and their reactions are often energetic; proper handling and control are critical to ensure safety and experimental success.

Frequently Asked Questions (FAQs)

Q1: What makes reactions with this compound exothermic?

A1: this compound is an acyl chloride. The carbon atom in the carbonyl group (-C=O) is highly electrophilic, making it very susceptible to attack by nucleophiles such as amines, alcohols, and water. The subsequent substitution of the chloride ion is a thermodynamically favorable process, releasing significant energy as heat (exotherm). The violent reaction with water, for instance, releases toxic and corrosive hydrogen chloride gas.[1][2][3]

Q2: What are the primary hazards associated with this compound?

A2: The primary hazards include:

  • Violent Reactivity: It reacts violently with water, alcohols, amines, and strong bases.[1][3][4] This can lead to a rapid increase in temperature and pressure, known as a thermal runaway.

  • Corrosivity: It causes severe skin burns and eye damage upon contact.[5][6] Moisture in the air can cause it to fume, releasing hydrogen chloride (HCl) gas, which is corrosive to the respiratory tract.[2][7]

  • Toxicity: Inhalation of vapors or decomposition products can cause severe irritation, lung damage, and may be fatal.[7][8] Thermal decomposition can produce hazardous gases like HCl, carbon monoxide, and carbon dioxide.[1][4]

Q3: What are the signs of a developing thermal runaway reaction?

A3: Be alert for the following indicators:

  • A sudden, uncontrolled increase in reaction temperature that does not stabilize with standard cooling.

  • A rapid increase in pressure within a closed or semi-closed system.

  • Vigorous, unexpected gas evolution or fuming from the reaction vessel.

  • A noticeable change in the viscosity or color of the reaction mixture, accompanied by a temperature spike.

  • Boiling of the solvent, even when external heating is not applied.

Q4: How can I effectively control the temperature of the reaction?

A4: Temperature control is crucial for safety.[9] Key strategies include:

  • Slow Addition: Add the this compound dropwise or in small portions to the nucleophile solution. This allows the cooling system to dissipate the heat as it is generated.[9]

  • Cooling Baths: Conduct the reaction in a cooling bath (e.g., ice-water, ice-salt, or a cryostat) to maintain a consistent, low temperature.

  • Dilution: Running the reaction in a suitable, inert solvent at a lower concentration can help manage the heat generated.

  • Efficient Stirring: Ensure vigorous and efficient stirring to prevent the formation of localized hot spots and to promote uniform heat transfer to the cooling bath.

Q5: What is the correct emergency procedure for a thermal runaway?

A5: If you suspect a thermal runaway, prioritize safety:

  • Alert all personnel in the immediate area and evacuate if necessary.

  • If it is safe to do so, immediately remove any external heating source.

  • Apply maximum cooling by adding more coolant to the bath (e.g., dry ice).

  • If the reaction is in a flask, raising it out of the heating mantle or oil bath can help it cool faster.

  • Do not attempt to cap or seal a vessel that is rapidly evolving gas.

  • Follow all site-specific emergency protocols and contact your safety officer.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Reaction temperature spikes uncontrollably 1. Addition rate of the acyl chloride is too fast. 2. Inadequate cooling or stirring. 3. Reaction concentration is too high.1. Immediately stop the addition and apply maximum cooling. Once stable, resume addition at a much slower rate. 2. Ensure the cooling bath is at the target temperature and that the stirrer is functioning correctly and providing good agitation. 3. Plan future experiments with higher solvent volumes to better dissipate heat.
Excessive fuming or gas evolution 1. Reaction with trace moisture in the air, solvent, or reagents. 2. The reaction is being run at too high a temperature, causing solvent boiling or decomposition. 3. The HCl by-product is not being effectively neutralized.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. 2. Lower the reaction temperature. 3. Include a non-nucleophilic base (e.g., triethylamine, pyridine) in the reaction mixture to scavenge the HCl as it is formed.
Low yield or significant side product formation 1. Poor temperature control leading to decomposition of product or starting materials. 2. Presence of water causing hydrolysis of the acyl chloride. 3. Incorrect stoichiometry (e.g., insufficient base to neutralize HCl).1. Implement stricter temperature control measures as outlined in the FAQs. 2. Use anhydrous reagents and solvents and maintain an inert atmosphere. 3. Re-evaluate the stoichiometry. For amine acylations, at least 2 equivalents of the amine or 1 equivalent of amine and 1 equivalent of a scavenger base are typically required.

Quantitative Data

The following table summarizes key properties for this compound. Note that specific thermodynamic data, such as the enthalpy of reaction, are highly dependent on the nucleophile, solvent, and reaction conditions and should be determined experimentally, for example, by reaction calorimetry (RC1).

PropertyValueSource(s)
CAS Number 40191-32-0[5]
Molecular Formula C₆H₉ClO₂[5]
Molecular Weight 148.59 g/mol
Appearance Colorless to light yellow clear liquid[10][11]
Boiling Point ~50 °C[5][10][11][12]
Density ~1.20 g/cm³[5][10][11][12]
Hazard Statements Causes severe skin burns and eye damage. Reacts violently with water.[5][6]
Storage Store in a dry, cool, well-ventilated place. Keep sealed under an inert atmosphere.[1][10][11]

Experimental Protocols

Extreme caution must be exercised when performing these reactions. They should only be conducted in a properly functioning chemical fume hood by personnel trained in handling reactive chemicals. Appropriate personal protective equipment (PPE), including safety glasses, a face shield, a lab coat, and chemical-resistant gloves, is mandatory. [1][8]

Protocol 1: Synthesis of an Amide (e.g., N-(tetrahydro-2H-pyran-4-yl)tetrahydro-2H-pyran-4-carboxamide)

This protocol details the reaction with a primary amine and includes a non-nucleophilic base to neutralize the HCl byproduct, which helps control the exotherm.

Materials:

  • Tetrahydro-2H-pyran-4-amine (1.0 equiv)

  • Triethylamine (TEA, 1.2 equiv)

  • This compound (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer, round-bottom flask, dropping funnel, inert gas supply (N₂ or Ar)

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

  • Dissolve Tetrahydro-2H-pyran-4-amine and triethylamine in anhydrous DCM in the flask.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Dissolve this compound in a small amount of anhydrous DCM and load it into the dropping funnel.

  • Add the acyl chloride solution to the amine solution dropwise over 30-60 minutes. Monitor the internal temperature closely to ensure it does not rise significantly.

  • After the addition is complete, allow the reaction to stir at 0 °C for another hour, then let it warm slowly to room temperature and stir for 2-4 hours or until reaction completion is confirmed by TLC or LCMS.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker of saturated sodium bicarbonate solution with stirring to quench any remaining acyl chloride and neutralize the triethylammonium hydrochloride salt.

  • Proceed with standard aqueous workup and purification.

Protocol 2: Synthesis of an Ester

This protocol describes the acylation of a primary alcohol.

Materials:

  • Primary Alcohol (e.g., Benzyl alcohol, 1.0 equiv)

  • Pyridine (as solvent and base)

  • This compound (1.1 equiv)

  • Magnetic stirrer, round-bottom flask, dropping funnel, inert gas supply (N₂ or Ar)

Procedure:

  • Set up an oven-dried round-bottom flask with a magnetic stir bar and a dropping funnel under an inert atmosphere.

  • Add the primary alcohol to an excess of anhydrous pyridine (which will act as both the solvent and the base) in the flask.

  • Cool the stirred solution to 0 °C in an ice-water bath.

  • Add this compound to the dropping funnel.

  • Add the acyl chloride dropwise to the alcohol solution over 30-60 minutes. A precipitate of pyridinium hydrochloride will form. Maintain the internal temperature below 5-10 °C.

  • Once the addition is complete, allow the mixture to stir at room temperature overnight or until completion is confirmed.

  • Quenching: Carefully pour the reaction mixture over crushed ice and then add dilute HCl (aq) to neutralize the excess pyridine.

  • Proceed with standard aqueous workup (e.g., extraction with ethyl acetate) and purification.

Visualizations

The following diagrams illustrate key workflows and logical relationships for managing these reactions.

ExothermicReactionWorkflow prep Preparation setup Reaction Setup prep->setup sub_prep1 Review MSDS & Hazards prep->sub_prep1 sub_prep2 Use Anhydrous Reagents & Dry Glassware prep->sub_prep2 reaction Reaction Execution setup->reaction sub_setup Inert Atmosphere (N2/Ar) Cooling Bath (0°C) Efficient Stirring setup->sub_setup monitoring Continuous Monitoring reaction->monitoring Feedback Loop workup Workup & Quenching reaction->workup Reaction Complete sub_reaction Slow, Dropwise Addition of Acyl Chloride reaction->sub_reaction sub_monitoring Internal Thermometer Visual Observation monitoring->sub_monitoring complete Process Complete workup->complete sub_workup Slow Quench in Bicarbonate or Water/Ice workup->sub_workup TroubleshootingTree start Problem Occurs q1 Is Temperature Rising Uncontrollably? start->q1 sol_temp1 Stop Addition Immediately q1->sol_temp1 Yes q2 Is There Excessive Fuming/Gas? q1->q2 No sol_temp2 Increase Cooling (e.g., add dry ice) sol_temp1->sol_temp2 sol_temp3 Ensure Stirring is Vigorous sol_temp2->sol_temp3 sol_gas1 Check for Moisture (leaks, wet reagents) q2->sol_gas1 Yes q3 Is Yield Low? q2->q3 No sol_gas2 Ensure Scavenger Base is Present and Sufficient sol_gas1->sol_gas2 sol_yield1 Review Temperature Control Throughout Reaction q3->sol_yield1 Yes sol_yield2 Verify Stoichiometry and Reagent Purity sol_yield1->sol_yield2

References

Removal of excess "Tetrahydro-2H-pyran-4-carbonyl chloride" from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the removal of excess "Tetrahydro-2H-pyran-4-carbonyl chloride" from a reaction mixture.

Troubleshooting Guide

Effectively removing unreacted this compound and its byproducts is crucial for obtaining a pure product. Below are common issues encountered during reaction workup and their recommended solutions.

Issue Potential Cause Recommended Solution
Product is contaminated with Tetrahydro-2H-pyran-4-carboxylic acid. Incomplete quenching or hydrolysis of the excess acyl chloride during workup.1. Aqueous Base Wash: Wash the organic layer with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) solution. This will convert the carboxylic acid into its water-soluble carboxylate salt, which can then be removed with the aqueous layer.[1] Repeat the wash if necessary. 2. pH Adjustment: Ensure the aqueous phase is basic (pH > 8) during the extraction to facilitate the complete removal of the acidic byproduct.
Persistent Emulsion during Aqueous Workup. Formation of finely dispersed particles or surfactants at the interface of the organic and aqueous layers.1. Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break up emulsions. 2. Filtration: If a solid precipitate is causing the emulsion, filter the entire mixture through a pad of Celite®. 3. Solvent Addition: Add a small amount of a different organic solvent with a lower or higher density to alter the properties of the organic phase. 4. Centrifugation: For small-scale reactions, centrifuging the mixture can effectively separate the layers.
Product is contaminated with an ester or amide byproduct. The quenching agent (e.g., methanol or an amine) has reacted with the desired product or the excess acyl chloride.1. Chromatography: If the byproduct has a different polarity from the desired product, column chromatography is an effective purification method. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to isolate the pure compound. 3. Acid/Base Extraction: If the byproduct has acidic or basic functionality that the desired product lacks, an acid/base extraction can be employed for separation.
Low product yield after workup. The desired product may have some water solubility, leading to its loss in the aqueous washes.1. Back-Extraction: After the initial extraction, re-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. 2. Minimize Aqueous Washes: Use the minimum number of aqueous washes necessary to remove impurities. 3. Use of Brine: Washing with brine instead of deionized water can reduce the solubility of organic compounds in the aqueous phase ("salting out" effect).

Frequently Asked Questions (FAQs)

Q1: How can I quench the excess this compound in my reaction?

A1: Excess this compound can be quenched by the slow, controlled addition of a nucleophile. Common quenching agents include:

  • Water: Reacts to form the water-soluble Tetrahydro-2H-pyran-4-carboxylic acid. This reaction can be vigorous, so it should be performed at a low temperature (e.g., 0 °C).

  • Alcohols (e.g., Methanol, Ethanol): React to form the corresponding ester. This is often a less vigorous reaction than with water.

  • Amines: React to form the corresponding amide.

The choice of quenching agent depends on the stability of your desired product and the ease of separation of the resulting byproduct.

Q2: My product is sensitive to water. What is the best way to remove the excess acyl chloride?

A2: If your product is water-sensitive, you can quench the excess this compound with an anhydrous alcohol, such as methanol or ethanol, to form the corresponding methyl or ethyl ester. This ester can then be removed by standard purification techniques like column chromatography or distillation.

Q3: What is the solubility of Tetrahydro-2H-pyran-4-carboxylic acid, the hydrolysis byproduct?

A3: Tetrahydro-2H-pyran-4-carboxylic acid is soluble in methanol and has a high water solubility of 105,473 mg/L.[1][2] This high water solubility is advantageous for its removal from an organic reaction mixture via aqueous extraction.

Q4: I used an amine as a scavenger base in my reaction. How do I remove the resulting ammonium salt and any excess amine?

A4: To remove excess amine and the corresponding ammonium salt, you can perform an acidic wash.[3] Wash the organic layer with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl). The amine and its salt will be protonated and partition into the aqueous layer.[3][4]

Experimental Protocol: Quenching and Workup Procedure

This protocol describes a general method for quenching a reaction containing excess this compound and subsequent purification.

1. Quenching the Reaction: a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly add a quenching agent. Options include:

  • Methanol: Add dropwise until gas evolution ceases.
  • Water: Add dropwise with vigorous stirring. Be cautious as the reaction can be exothermic. c. Allow the mixture to warm to room temperature and stir for 15-30 minutes to ensure the complete reaction of the excess acyl chloride.

2. Liquid-Liquid Extraction: a. Transfer the reaction mixture to a separatory funnel. b. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). c. Add deionized water or a saturated aqueous solution of sodium bicarbonate (if the byproduct is the carboxylic acid). d. Shake the funnel vigorously, venting frequently to release any pressure. e. Allow the layers to separate and drain the aqueous layer. f. Repeat the aqueous wash (steps c-e) one or two more times. g. Wash the organic layer with a saturated solution of sodium chloride (brine) to remove residual water.

3. Drying and Solvent Removal: a. Drain the organic layer into an Erlenmeyer flask. b. Add a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate), and swirl the flask. c. Let the mixture stand for at least 15 minutes. d. Filter the mixture to remove the drying agent. e. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Further Purification: a. If necessary, purify the crude product by column chromatography, recrystallization, or distillation.

Workflow for Workup Strategy

Workup_Strategy start Reaction Complete quench Quench Excess Acyl Chloride start->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry waste Aqueous Waste extract->waste concentrate Concentrate dry->concentrate crude_product Crude Product concentrate->crude_product purify Further Purification (e.g., Chromatography) crude_product->purify pure_product Pure Product purify->pure_product

Caption: Decision workflow for the removal of excess acyl chloride.

References

Characterization of unexpected products in "Tetrahydro-2H-pyran-4-carbonyl chloride" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tetrahydro-2H-pyran-4-carbonyl chloride. The following sections address potential challenges and unexpected product formations during its use in chemical synthesis.

Troubleshooting Guide: Unexpected Reaction Outcomes

Issue: Low or no yield of the expected amide product.

Potential CauseSuggested Action
Degradation of this compound Verify the quality and purity of the starting material. Acyl chlorides can be sensitive to moisture and may hydrolyze over time. Consider purchasing from a reputable supplier and storing under anhydrous conditions.
Presence of moisture in the reaction Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
Incorrect stoichiometry Re-evaluate the molar ratios of the reactants. For reactions with amines, it is common to use at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[1][2]
Insufficiently reactive nucleophile The nucleophile (e.g., amine, alcohol) may require more forcing conditions. Consider increasing the reaction temperature or using a catalyst if appropriate for the specific transformation.
Steric hindrance The nucleophile or the substrate may be sterically hindered, slowing down the reaction. Extended reaction times or higher temperatures may be necessary.

Issue: Isolation of an unexpected acidic byproduct.

Potential CauseSuggested Action
Hydrolysis of the acyl chloride The most common acidic byproduct is Tetrahydro-2H-pyran-4-carboxylic acid, formed by the reaction of the acyl chloride with water.[3] To minimize this, ensure strictly anhydrous reaction conditions.
Analysis of the byproduct Characterize the acidic impurity using techniques such as NMR, IR, and mass spectrometry to confirm its identity as the corresponding carboxylic acid.

Issue: Formation of multiple products.

Potential CauseSuggested Action
Bifunctional nucleophile If your nucleophile has more than one reactive site, a mixture of products (e.g., N-acylation vs. O-acylation) can be formed. Consider using a protecting group strategy to block the undesired reactive site.
Side reactions with the solvent If an alcohol is used as a solvent, the corresponding ester can be formed as a byproduct.[4] Use an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Temperature control Exothermic reactions can sometimes lead to side product formation. Maintain proper temperature control throughout the reaction, potentially by using an ice bath during reagent addition.

Frequently Asked Questions (FAQs)

Q1: What is the expected product when reacting this compound with a primary amine?

A1: The expected product is a secondary amide, formed through a nucleophilic addition-elimination reaction.[1][5] An alkyl ammonium chloride salt is also formed as a byproduct.[5]

Q2: My reaction with a primary amine is sluggish. What can I do?

A2: Besides ensuring the quality of your acyl chloride and anhydrous conditions, you can add a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl that is formed. This prevents the protonation of your primary amine, keeping it nucleophilic.

Q3: I have isolated a white solid from my reaction, but it's not my desired amide. What could it be?

A3: If you reacted the acyl chloride with an amine, the white solid is likely the ammonium salt byproduct (e.g., ethylammonium chloride if you used ethylamine).[1][2] This can be removed by an aqueous workup. If the solid is acidic, it is likely the carboxylic acid from hydrolysis.

Q4: Can this compound undergo ring-opening?

A4: Under standard acylation conditions (e.g., reaction with amines, alcohols, or water at or below room temperature), the tetrahydropyran ring is stable and unlikely to undergo ring-opening. Harsher conditions, such as the use of strong Lewis acids, might induce ring-opening, but this is not a common or expected reaction pathway.

Q5: What are the typical storage conditions for this compound?

A5: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent decomposition by moisture.

Experimental Protocols

Protocol 1: General Procedure for Amide Formation

  • To a solution of the primary or secondary amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Identification of Tetrahydro-2H-pyran-4-carboxylic acid as a Byproduct

  • After the reaction workup, acidify the aqueous layer with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the residue by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the presence of Tetrahydro-2H-pyran-4-carboxylic acid. Compare the data with an authentic sample if available.

Data Presentation

Table 1: Hypothetical ¹H NMR Data for Expected and Unexpected Products

CompoundKey Chemical Shifts (δ, ppm) in CDCl₃
Expected Amide (N-ethyl-tetrahydro-2H-pyran-4-carboxamide) ~6.0-7.0 (br s, 1H, N-H), 3.9 (m, 2H, O-CH₂), 3.4 (m, 2H, O-CH₂), 3.2 (q, 2H, N-CH₂), 2.2 (m, 1H, CH-C=O), 1.8 (m, 4H, CH₂), 1.1 (t, 3H, CH₃)
Unexpected Carboxylic Acid (Tetrahydro-2H-pyran-4-carboxylic acid) ~11.0-12.0 (br s, 1H, COOH), 4.0 (m, 2H, O-CH₂), 3.5 (m, 2H, O-CH₂), 2.6 (m, 1H, CH-COOH), 1.9 (m, 4H, CH₂)
Unexpected Ester (Ethyl tetrahydro-2H-pyran-4-carboxylate) 4.1 (q, 2H, O-CH₂CH₃), 4.0 (m, 2H, O-CH₂), 3.4 (m, 2H, O-CH₂), 2.5 (m, 1H, CH-C=O), 1.8 (m, 4H, CH₂), 1.2 (t, 3H, CH₃)

Visualizations

Unexpected_Product_Workflow start Reaction with this compound yields unexpected product(s) check_purity 1. Confirm Purity of Starting Material start->check_purity analyze_products 2. Isolate and Characterize Products (NMR, MS, IR) check_purity->analyze_products acidic_product Is an acidic byproduct present? analyze_products->acidic_product hydrolysis Likely Hydrolysis to Carboxylic Acid acidic_product->hydrolysis Yes ester_product Is a neutral, non-amide product present? acidic_product->ester_product No solution Solution: Use Anhydrous Conditions, Aprotic Solvents, and/or Protecting Groups hydrolysis->solution esterification Possible Ester Formation with Alcohol Solvent ester_product->esterification Yes multiple_amides Are multiple amide products observed? ester_product->multiple_amides No esterification->solution bifunctional Reaction with a Bifunctional Nucleophile multiple_amides->bifunctional Yes bifunctional->solution

Caption: Troubleshooting workflow for unexpected products.

Reaction_Pathways AcylChloride This compound ExpectedAmide Expected Amide AcylChloride->ExpectedAmide + Amine CarboxylicAcid Unexpected Carboxylic Acid AcylChloride->CarboxylicAcid + Water (Hydrolysis) Ester Unexpected Ester AcylChloride->Ester + Alcohol (Solvent) Amine Primary/Secondary Amine (R₂NH) Amine->ExpectedAmide Water Water (H₂O) Water->CarboxylicAcid Alcohol Alcohol (R'OH) Alcohol->Ester

Caption: Potential reaction pathways.

References

Validation & Comparative

A Researcher's Guide to Acylating Agents: A Comparative Analysis of Tetrahydro-2H-pyran-4-carbonyl chloride and Other Acylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic pathway. This guide provides a comprehensive comparison of Tetrahydro-2H-pyran-4-carbonyl chloride with other commonly employed acylating agents, offering insights into their respective reactivities and applications, supported by available experimental data.

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis, pivotal for the formation of esters and amides. The reactivity of the acylating agent is paramount, with acyl chlorides being among the most reactive due to the high electrophilicity of the carbonyl carbon. This guide will delve into the characteristics of this compound and compare it with benchmark acylating agents: the simple aliphatic acetyl chloride, the aromatic benzoyl chloride, and the analogous alicyclic cyclohexanecarbonyl chloride.

Comparative Performance of Acylating Agents

Acylating AgentNucleophileReaction ConditionsReaction TimeYield (%)Citation
Acetyl Chloride Benzyl AlcoholSolvent-free1 hour98%[1]
AnilineK2CO3, TBAB, DMF, RT15-30 minutesHigh
Benzoyl Chloride Benzyl AlcoholTMEDA, -78°CminutesExcellent
Anilineaq. NaOH10-15 minutesNot specified[2]
Cyclohexanecarbonyl Chloride Not specifiedFriedel-Crafts reactionNot specified>99% (conversion)[3]
This compound Not specifiedNot specifiedNot specifiedNo data available

Note: The data presented is compiled from various sources and may not represent directly comparable experimental setups. "High" and "Excellent" yields are reported as described in the source literature.

In-depth Analysis of Acylating Agents

This compound: The Heterocyclic Contender

This compound is a versatile acylating agent incorporating a tetrahydropyran (THP) moiety. The THP ring is a common motif in many natural products and pharmaceuticals, valued for its conformational rigidity and potential to engage in hydrogen bonding.

  • Reactivity: As an aliphatic acyl chloride, it is expected to be highly reactive, comparable to other non-conjugated acyl chlorides. The ether oxygen in the ring is unlikely to significantly influence the electrophilicity of the carbonyl carbon through electronic effects due to its distance. However, the bulky heterocyclic ring may introduce steric hindrance, potentially modulating its reactivity compared to linear analogs.

  • Applications: It serves as a crucial building block for introducing the tetrahydropyran scaffold into complex molecules, which is particularly relevant in medicinal chemistry and drug discovery for modifying pharmacokinetic and pharmacodynamic properties.[4]

Acetyl Chloride: The Archetypal Aliphatic Acylating Agent

Acetyl chloride, as one of the simplest acyl chlorides, is a widely used and highly reactive acylating agent.

  • Reactivity: Being a small, unhindered aliphatic acyl chloride, it reacts rapidly, and often exothermically, with a wide range of nucleophiles.[5] Its high reactivity can sometimes lead to a lack of selectivity in molecules with multiple nucleophilic sites.

  • Applications: It is a fundamental reagent for introducing an acetyl group, which is a common protecting group for alcohols and amines, and for the synthesis of acetate esters and acetamides.

Benzoyl Chloride: The Aromatic Benchmark

Benzoyl chloride is the most common aromatic acyl chloride and serves as a useful benchmark for comparing reactivity.

  • Reactivity: Generally, aromatic acyl chlorides like benzoyl chloride are less reactive than their aliphatic counterparts. This is due to the resonance stabilization of the carbonyl group with the benzene ring, which reduces the electrophilicity of the carbonyl carbon. Despite this, it remains a potent acylating agent.

  • Applications: It is used to introduce the benzoyl group, a common protecting group (Bz), and in the synthesis of benzoate esters and benzamides, which are prevalent in pharmaceuticals and materials science. The Schotten-Baumann reaction, which utilizes benzoyl chloride for the acylation of amines in the presence of a base, is a classic named reaction in organic chemistry.[2]

Cyclohexanecarbonyl Chloride: The Alicyclic Analogue

Cyclohexanecarbonyl chloride provides a direct structural comparison to this compound, being an alicyclic acyl chloride without the heterocyclic oxygen.

  • Reactivity: Its reactivity is expected to be similar to other aliphatic acyl chlorides. The cyclohexane ring is a bulky, non-planar group that can introduce significant steric hindrance, potentially slowing down the rate of acylation compared to less hindered acyl chlorides like acetyl chloride. This steric bulk is a key factor to consider when comparing its reactivity to that of this compound.

  • Applications: It is used to introduce the cyclohexanecarbonyl group, which can impart lipophilicity to a molecule, a desirable property in drug design. It is also used in the synthesis of various fine chemicals and materials.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for acylation reactions.

General Experimental Workflow for Acylation

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Purification A Dissolve nucleophile (e.g., amine or alcohol) and base (e.g., pyridine, triethylamine) in an anhydrous solvent (e.g., DCM, THF) under an inert atmosphere (N2 or Ar). B Cool the solution to 0 °C using an ice bath. A->B C Slowly add the acylating agent (e.g., this compound) dropwise to the stirred solution. B->C D Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). C->D E Quench the reaction with an acidic or basic aqueous solution. D->E F Extract the product with an organic solvent. E->F G Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and filter. F->G H Concentrate the filtrate under reduced pressure. G->H I Purify the crude product by column chromatography or recrystallization. H->I

A general workflow for a typical acylation reaction.
Protocol for the Acylation of Benzyl Alcohol with Acetyl Chloride

This protocol describes the uncatalyzed esterification of benzyl alcohol under solvent-free conditions.

  • To a 100 ml two-necked round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (10 mmol).

  • Slowly add acetyl chloride (20 mmol) through the side neck of the flask.

  • Attach a reflux condenser with circulating ice-cold water.

  • Stir the reaction mixture vigorously for 1 hour.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product, benzyl acetate, can be isolated by simple distillation. This procedure has been reported to yield 98% of the product.[1]

Protocol for the Acylation of Aniline with Benzoyl Chloride (Schotten-Baumann Reaction)

This classic procedure details the synthesis of benzanilide.

  • In a 250 ml conical flask, place 2.5 ml of aniline and 25 ml of 10% aqueous sodium hydroxide solution.

  • Carefully add 3.5 ml of benzoyl chloride to the mixture.

  • Stopper the flask and shake vigorously for 10-15 minutes, until the odor of benzoyl chloride is no longer detectable.

  • Add 25 ml of cold water to the flask to break up the solid mass.

  • Filter the crude benzanilide using vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure benzanilide.[2]

Logical Comparison of Acylating Agent Features

G THP This compound Reactivity Reactivity THP->Reactivity High (Aliphatic) Sterics Steric Hindrance THP->Sterics Moderate-High (Bulky Ring) Functionality Introduced Moiety THP->Functionality Tetrahydropyran Applications Primary Applications THP->Applications Medicinal Chemistry, Natural Product Synthesis Acetyl Acetyl Chloride Acetyl->Reactivity Very High (Small Aliphatic) Acetyl->Sterics Low Acetyl->Functionality Acetyl Acetyl->Applications Protecting Group, General Acylation Benzoyl Benzoyl Chloride Benzoyl->Reactivity Moderate (Aromatic, Resonance Stabilized) Benzoyl->Sterics Moderate (Planar Ring) Benzoyl->Functionality Benzoyl Benzoyl->Applications Protecting Group, Fine Chemicals Cyclohexyl Cyclohexanecarbonyl Chloride Cyclohexyl->Reactivity High (Aliphatic) Cyclohexyl->Sterics High (Bulky Ring) Cyclohexyl->Functionality Cyclohexylcarbonyl Cyclohexyl->Applications Fine Chemicals, Lipophilicity Modification

Key feature comparison of the acylating agents.

Conclusion

The choice of an acylating agent is a nuanced decision that requires careful consideration of reactivity, steric effects, the nature of the introduced functionality, and the specific requirements of the synthetic target. While acetyl chloride offers high reactivity for general-purpose acylation and benzoyl chloride provides a moderately reactive alternative for introducing an aromatic moiety, alicyclic and heterocyclic acyl chlorides like cyclohexanecarbonyl chloride and this compound offer unique advantages.

References

A Comparative Guide to Tetrahydro-2H-pyran-4-carbonyl chloride and Oxalyl Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the efficient formation of amide and ester bonds is paramount. This guide provides a detailed comparison between two key reagents often encountered in acylation reactions: Tetrahydro-2H-pyran-4-carbonyl chloride , a specific acylating agent, and oxalyl chloride , a versatile reagent for the activation of carboxylic acids. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and detailed protocols.

Introduction to the Reagents

This compound is a stable acyl chloride that serves as a building block to introduce the tetrahydro-2H-pyran-4-carbonyl moiety into a molecule.[1] This functional group is of interest in medicinal chemistry due to its presence in various bioactive molecules. As a pre-formed acyl chloride, it offers a direct route for the acylation of nucleophiles such as amines and alcohols.

Oxalyl chloride , with the formula (COCl)₂, is a highly reactive diacyl chloride.[2] It is not typically incorporated into the final product but is widely used as a reagent for two primary purposes in synthesis:

  • Activation of Carboxylic Acids: In the presence of a catalyst like N,N-dimethylformamide (DMF), oxalyl chloride efficiently converts carboxylic acids into their corresponding acyl chlorides.[3] This in situ generation of a reactive intermediate is a cornerstone of modern amide and ester synthesis. The reaction byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), are volatile, which simplifies reaction workup.[2]

  • Swern Oxidation: In combination with dimethyl sulfoxide (DMSO) and an organic base, oxalyl chloride is a key reagent in the Swern oxidation, which converts primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions.[4]

This guide will focus on the comparative utility of these two reagents in the context of amide bond formation, a ubiquitous transformation in pharmaceutical and chemical research.

Comparative Performance in Amide Synthesis

The primary distinction in their application for synthesizing a specific amide, such as an N-substituted tetrahydro-2H-pyran-4-carboxamide, lies in the synthetic strategy:

  • Strategy A: Direct acylation using pre-synthesized and isolated This compound .

  • Strategy B: In situ activation of Tetrahydro-2H-pyran-4-carboxylic acid with oxalyl chloride , followed by reaction with an amine in a one-pot or two-step procedure.

Below is a table summarizing the key differences and performance aspects of these two approaches.

FeatureStrategy A: this compoundStrategy B: Oxalyl Chloride (In situ activation)
Starting Material This compoundTetrahydro-2H-pyran-4-carboxylic acid
Key Reagent The acyl chloride itselfOxalyl chloride, catalytic DMF
Number of Steps One step (acylation)One-pot or two-step (acid chloride formation + acylation)
Reaction Conditions Typically at 0 °C to room temperature with a base.Acid chloride formation at 0 °C to room temperature; subsequent amidation conditions are similar to Strategy A.
Byproducts HCl (neutralized by base)CO, CO₂, HCl (volatile and easily removed)
Advantages - Direct and straightforward. - Avoids handling of highly reactive oxalyl chloride if the acyl chloride is commercially available.- Starts from the more stable and often more accessible carboxylic acid. - High reactivity of the freshly generated acyl chloride. - Volatile byproducts simplify purification.
Disadvantages - The acyl chloride may not be commercially available and requires prior synthesis. - Acyl chlorides can be sensitive to moisture.- Requires handling of toxic and corrosive oxalyl chloride. - The reaction can be vigorous and requires careful temperature control.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of this compound from Tetrahydro-2H-pyran-4-carboxylic acid using Oxalyl Chloride

This protocol describes the conversion of the carboxylic acid to its corresponding acyl chloride, a necessary preliminary step for Strategy A if the acyl chloride is not commercially available, and the first step in Strategy B.

Reaction Scheme:

Procedure:

  • A solution of Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.5 M) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • A catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops per 10 mmol of carboxylic acid) is added to the stirred solution.

  • The mixture is cooled to 0 °C using an ice-water bath.

  • Oxalyl chloride (1.2-1.5 eq) is added dropwise to the cooled solution. Vigorous gas evolution (CO, CO₂, HCl) is typically observed.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • The reaction progress can be monitored by taking a small aliquot, quenching it with anhydrous methanol, and analyzing the formation of the methyl ester by TLC or LC-MS.

  • Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude this compound, which can be used directly in the next step or purified by distillation.

Protocol 2: Synthesis of an N-Aryl-tetrahydro-2H-pyran-4-carboxamide

This protocol details the final amidation step, which is common to both strategies.

Reaction Scheme:

Procedure:

  • The desired amine (1.0 eq) and a suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq) are dissolved in an anhydrous aprotic solvent such as DCM, THF, or DMF in a separate flask under an inert atmosphere.

  • The solution is cooled to 0 °C.

  • A solution of this compound (1.1 eq) in the same anhydrous solvent is added dropwise to the stirred amine solution.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is typically stirred for 2-16 hours or until completion as monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water or a saturated aqueous solution of NaHCO₃.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent (e.g., DCM or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography or recrystallization to yield the pure amide.

Visualizing the Synthesis Workflow

The following diagrams, generated using the DOT language, illustrate the chemical pathways and the logical comparison between the two synthetic strategies.

G cluster_0 Synthesis of Acyl Chloride THPCA Tetrahydro-2H-pyran- 4-carboxylic acid reaction1 + THPCA->reaction1 OxalylCl Oxalyl Chloride (COCl)₂ OxalylCl->reaction1 DMF DMF (cat.) DMF->reaction1 THPCC Tetrahydro-2H-pyran- 4-carbonyl chloride reaction1->THPCC caption Figure 1: Synthesis of this compound.

Figure 1: Synthesis of this compound.

G cluster_1 Amide Formation THPCC Tetrahydro-2H-pyran- 4-carbonyl chloride reaction2 + THPCC->reaction2 Amine Amine (R-NH₂) Amine->reaction2 Base Base (e.g., Et₃N) Base->reaction2 Amide N-substituted Tetrahydro-2H-pyran-4-carboxamide reaction2->Amide caption Figure 2: General Amide Synthesis from the Acyl Chloride.

Figure 2: General Amide Synthesis from the Acyl Chloride.

G cluster_A Strategy A: Pre-formed Acyl Chloride cluster_B Strategy B: In Situ Activation with Oxalyl Chloride A1 Synthesize/Purchase This compound A2 React with Amine A1->A2 Isolate Intermediate end Final Amide Product A2->end B1 Start with Tetrahydro-2H-pyran-4-carboxylic acid B2 Add Oxalyl Chloride/DMF B1->B2 B3 Add Amine B2->B3 One-Pot B3->end start Goal: Synthesize Amide start->A1 start->B1 caption Figure 3: Workflow Comparison of the Two Synthetic Strategies.

Figure 3: Workflow Comparison of the Two Synthetic Strategies.

Conclusion

The choice between using This compound directly and generating it in situ from the corresponding carboxylic acid with oxalyl chloride depends on several factors, including the commercial availability and stability of the starting materials, scale of the reaction, and the specific requirements of the synthetic route.

  • This compound offers a direct, one-step acylation, which is advantageous if the reagent is readily available and the handling of oxalyl chloride is to be avoided.

  • Oxalyl chloride provides a highly efficient and versatile method for activating carboxylic acids, including Tetrahydro-2H-pyran-4-carboxylic acid. The in situ approach is often preferred in research and development for its flexibility, starting from a more stable precursor, and the ease of removing its volatile byproducts, which simplifies purification.

For drug development professionals, the oxalyl chloride method (Strategy B) often represents a more robust and scalable approach for producing amides from a wide range of carboxylic acids, while the use of a specific, pre-formed acyl chloride like this compound (Strategy A) is a valuable and straightforward option when applicable.

References

A Researcher's Guide to Amide Bond Formation: Comparing Alternatives to Tetrahydro-2H-pyran-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of amides is a fundamental and frequently employed transformation. The choice of method for activating the carboxylic acid is a critical decision that can significantly impact yield, purity, and process efficiency. While robust and reactive, acyl chlorides like Tetrahydro-2H-pyran-4-carbonyl chloride represent just one of several strategies for amide bond formation. This guide provides an objective comparison of common alternatives, offering experimental insights to inform your selection of the optimal coupling reagent.

The Baseline: Amide Formation via the Acyl Chloride

The traditional approach involves the conversion of a carboxylic acid, in this case, Tetrahydro-2H-pyran-4-carboxylic acid, to its corresponding acyl chloride. This highly reactive intermediate is then treated with an amine to form the desired amide. The primary advantages of this method are the high reactivity of the acyl chloride and often straightforward purification.[][2] However, this two-step process involves handling potentially hazardous reagents like thionyl chloride or oxalyl chloride and generates corrosive HCl as a byproduct, which must be neutralized.[3][4]

A typical procedure for the formation of the acyl chloride involves reacting the carboxylic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride.[2][5] The resulting this compound can then be reacted with an amine to furnish the amide. For instance, reaction with aqueous ammonia has been reported to yield Tetrahydro-2H-pyran-4-carboxamide with a 62% yield.

Modern Coupling Agents: A Comparative Overview

In contrast to the two-step acyl chloride method, modern coupling reagents enable a more convenient one-pot synthesis of amides directly from the carboxylic acid and amine.[3] These reagents have become indispensable in contemporary organic synthesis, particularly in peptide and medicinal chemistry, due to their mild reaction conditions and broad functional group tolerance.[6] Here, we compare four widely used classes of coupling reagents: carbodiimides (EDC/HOBt), uronium/aminium salts (HATU), phosphonium salts (PyBOP), and phosphonic anhydrides (T3P).

Carbodiimides: EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), is a popular choice due to the water-solubility of its urea byproduct, which simplifies purification.[7][8] The addition of HOBt is crucial for suppressing racemization in chiral carboxylic acids and increasing coupling efficiency.[9]

Uronium/Aminium Salts: HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent known for its rapid reaction times and high yields, even with challenging or sterically hindered substrates.[10] Its mechanism involves the formation of a highly reactive OAt-active ester.[6]

Phosphonium Salts: COMU

(1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium-type coupling reagent that offers high efficiency and a favorable safety profile, as it does not release explosive benzotriazole byproducts upon decomposition.[6]

Phosphonic Anhydride: T3P®

Propylphosphonic anhydride (T3P®) is a versatile and powerful water-scavenging and coupling reagent. It is known for its mild reaction conditions, high yields, and the formation of water-soluble byproducts that are easily removed during aqueous workup.[11]

Quantitative Performance Comparison

To provide a clear comparison, the following table summarizes typical reaction conditions and expected yields for the formation of an amide from a cyclic aliphatic carboxylic acid (using cyclohexanecarboxylic acid as a proxy for Tetrahydro-2H-pyran-4-carboxylic acid) and a representative primary amine (benzylamine).

Reagent/MethodBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Acyl Chloride Et₃N or PyridineDCM0 to RT1-460-85%
EDC/HOBt DIPEA or Et₃NDMF or DCM0 to RT12-2470-90%[8][9]
HATU DIPEA or Et₃NDMFRT1-485-95%
COMU DIPEADMFRT1-380-95%[6]
T3P® Pyridine or Et₃NEtOAc or DCM0 to RT2-680-95%[11][12]

Experimental Protocols

Detailed experimental procedures for each method are provided below to facilitate replication and adaptation in your laboratory setting.

Protocol 1: Amide Formation via this compound

Step 1: Synthesis of this compound [2]

  • To a solution of Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for the cessation of gas evolution.

  • Concentrate the reaction mixture under reduced pressure to afford the crude this compound, which is typically used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude this compound (1.0 eq) in anhydrous DCM (0.5 M).

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt Coupling[9]
  • To a solution of Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in DMF or DCM (0.5 M), add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) in one portion.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: HATU Coupling[10]
  • To a solution of Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.5 M), add DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: COMU Coupling
  • To a solution of Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq), COMU (1.1 eq), and the desired amine (1.1 eq) in anhydrous DMF (0.5 M), add DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 5: T3P® Coupling[12]
  • To a solution of Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in ethyl acetate or DCM (0.5 M), add pyridine (2.0 eq).

  • Cool the mixture to 0 °C.

  • Add T3P® (50% solution in a suitable solvent, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water. Separate the organic layer and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Reaction Pathways

To further clarify the processes, the following diagrams illustrate the general workflows and mechanisms.

G cluster_acid_chloride Acyl Chloride Method cluster_coupling_agent Coupling Agent Method (One-Pot) Acid Tetrahydropyran- 4-carboxylic Acid AcylChloride Tetrahydropyran- 4-carbonyl Chloride Acid->AcylChloride Activation ChlorinatingAgent SOCl₂ or (COCl)₂ ChlorinatingAgent->AcylChloride Amide1 Amide AcylChloride->Amide1 Coupling Amine1 Amine Amine1->Amide1 Base1 Base (e.g., Et₃N) Base1->Amide1 Acid2 Tetrahydropyran- 4-carboxylic Acid Amide2 Amide Acid2->Amide2 Coupling Amine2 Amine Amine2->Amide2 CouplingReagent Coupling Reagent (HATU, T3P, etc.) CouplingReagent->Amide2 Base2 Base (e.g., DIPEA) Base2->Amide2

Figure 1. Comparison of the two-step acyl chloride workflow versus the one-pot coupling agent method.

G cluster_mechanism EDC/HOBt Coupling Mechanism CarboxylicAcid R-COOH ActivatedEster O-Acylisourea Intermediate CarboxylicAcid->ActivatedEster EDC EDC EDC->ActivatedEster HOBt HOBt HOBtEster HOBt Active Ester HOBt->HOBtEster Amine R'-NH₂ Amide Amide Amine->Amide Urea EDC Byproduct (Water-soluble) ActivatedEster->Urea ActivatedEster->HOBtEster HOBtEster->Amide

Figure 2. Simplified mechanism of amide bond formation using EDC and HOBt.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and modern coupling agents is contingent on several factors, including the scale of the reaction, the sensitivity of the substrates, and considerations of process safety and efficiency.

  • This compound is a potent, cost-effective option for robust substrates where a two-step process is acceptable. Its high reactivity can lead to short reaction times and high conversions.

  • EDC/HOBt offers a good balance of reactivity and cost, with the significant advantage of a water-soluble urea byproduct, which can simplify purification.

  • HATU and COMU are premium reagents that often provide the highest yields and fastest reaction times, especially for challenging couplings. COMU has the added benefit of a better safety profile compared to other benzotriazole-based reagents.

  • T3P® is an excellent choice for both lab-scale and large-scale synthesis due to its high reactivity, mild conditions, and the ease of removal of its water-soluble byproducts.

For researchers and drug development professionals, having a repertoire of these methods allows for the strategic selection of the most appropriate conditions for each unique synthetic challenge, ultimately leading to more efficient and successful outcomes.

References

Comparative Spectroscopic Analysis for the Confirmation of Tetrahydro-2H-pyran-4-carbonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

The tetrahydro-2H-pyran (THP) moiety is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals. Its favorable physicochemical properties, such as improved solubility and metabolic stability, make it a desirable feature in drug design. Consequently, the synthesis and characterization of THP-containing building blocks, such as tetrahydro-2H-pyran-4-carbonyl chloride and its derivatives, are of significant interest to medicinal chemists and process development scientists. Accurate and efficient analytical methodologies are crucial for confirming the identity and purity of these vital intermediates.

This guide provides a comparative overview of spectroscopic techniques for the confirmation of this compound and two of its common derivatives: a methyl ester and a primary amide. The guide includes a summary of expected spectroscopic data, detailed experimental protocols for their synthesis and characterization, and a comparison of common reagents used in the initial acid-to-acyl chloride conversion.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, methyl tetrahydro-2H-pyran-4-carboxylate, and tetrahydro-2H-pyran-4-carboxamide, facilitating a quick comparison of their characteristic signals.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 3.97-4.03m2HH-2e, H-6e
3.40-3.49m2HH-2a, H-6a
2.91-3.00m1HH-4
1.99-2.06m2HH-3e, H-5e
1.79-1.93m2HH-3a, H-5a
Methyl tetrahydro-2H-pyran-4-carboxylate 3.88-3.95m2HH-2e, H-6e
3.65s3H-OCH₃
3.34-3.43m2HH-2a, H-6a
2.47-2.52m1HH-4
1.70-1.80m4HH-3, H-5
Tetrahydro-2H-pyran-4-carboxamide 7.21br. s1H-NH₂
(DMSO-d₆)6.73br. s1H-NH₂
3.80-3.90m2HH-2e, H-6e
3.23-3.30m2HH-2a, H-6a
2.24-2.36m1HH-4
1.47-1.66m4HH-3, H-5

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundC-2, C-6C-3, C-5C-4C=OOther
This compound ~67 ppm~32 ppm~55 ppm~175 ppm-
Methyl tetrahydro-2H-pyran-4-carboxylate ~67 ppm~28 ppm~41 ppm~175 ppm-OCH₃: ~52 ppm
Tetrahydro-2H-pyran-4-carboxamide ~67 ppm~29 ppm~42 ppm~177 ppm-

Table 3: IR Spectroscopic Data (cm⁻¹)

Compoundν(C=O)Other Key Absorptions
This compound ~1800 (strong)C-O-C stretch (~1100), C-Cl stretch (~700)
Methyl tetrahydro-2H-pyran-4-carboxylate ~1735 (strong)C-O-C stretch (~1100), C-O stretch (~1200)
Tetrahydro-2H-pyran-4-carboxamide ~1650 (strong)N-H stretch (two bands, ~3350 and ~3180), N-H bend (~1620)

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragments
This compound CI149/151113 [M-Cl]⁺, 85 [M-COCl]⁺
Methyl tetrahydro-2H-pyran-4-carboxylate GC-MS (EI)144 (M⁺)113 [M-OCH₃]⁺, 85 [M-COOCH₃]⁺
Tetrahydro-2H-pyran-4-carboxamide ESI130113 [M-NH₂]⁺, 85 [M-CONH₂]⁺

Experimental Protocols

Detailed experimental procedures for the synthesis of the title compound and its derivatives are provided below.

Synthesis of this compound

Procedure: To a solution of tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), thionyl chloride (1.5 eq) is added dropwise at 0 °C under an inert atmosphere. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC). Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can often be used in the next step without further purification.

Synthesis of Methyl tetrahydro-2H-pyran-4-carboxylate

Procedure: this compound (1.0 eq) is dissolved in anhydrous methanol (excess) at 0 °C. The reaction is typically exothermic. The mixture is stirred and allowed to warm to room temperature over 1-2 hours. The reaction can be monitored by TLC or GC-MS. After completion, the excess methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude methyl ester. Purification can be achieved by column chromatography on silica gel.

Synthesis of Tetrahydro-2H-pyran-4-carboxamide

Procedure: this compound (1.0 eq) is added dropwise to a stirred solution of concentrated ammonium hydroxide (excess) at 0 °C. A white precipitate usually forms immediately. The reaction mixture is stirred for an additional 30 minutes at 0 °C and then allowed to warm to room temperature. The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford tetrahydro-2H-pyran-4-carboxamide.[1]

Comparison of Chlorinating Agents for Acyl Chloride Synthesis

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Several reagents can accomplish this, with thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) being the most common. The choice of reagent depends on factors such as substrate compatibility, reaction conditions, and ease of product purification.

Table 5: Comparison of Common Chlorinating Agents

ReagentAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) Inexpensive; gaseous byproducts (SO₂ and HCl) are easily removed.[2]Reactions may require heating; can be harsh for sensitive substrates.
Oxalyl Chloride ((COCl)₂) Reactions are often performed at room temperature or below; byproducts (CO, CO₂, HCl) are all gaseous.[3]More expensive than thionyl chloride; highly toxic and moisture-sensitive.
Phosphorus Pentachloride (PCl₅) A powerful chlorinating agent, effective for less reactive carboxylic acids.Solid reagent, which can be less convenient to handle; produces solid byproducts (POCl₃) that require separation.[2]

Visualization of Experimental Workflow and Relationships

The following diagrams, generated using Graphviz, illustrate the synthetic pathways and the logical relationship between the compounds discussed.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_derivatives Derivatives Carboxylic_Acid Tetrahydro-2H-pyran-4-carboxylic acid Acyl_Chloride This compound Carboxylic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Ester Methyl tetrahydro-2H-pyran-4-carboxylate Acyl_Chloride->Ester CH₃OH Amide Tetrahydro-2H-pyran-4-carboxamide Acyl_Chloride->Amide NH₄OH

Caption: Synthetic pathway from the carboxylic acid to its derivatives.

Spectroscopic_Comparison cluster_nmr ¹H NMR cluster_ir IR Spectroscopy Acyl_Chloride Acyl Chloride (R-COCl) NMR_Acyl α-protons deshielded Acyl_Chloride->NMR_Acyl IR_Acyl C=O ~1800 cm⁻¹ Acyl_Chloride->IR_Acyl Ester Ester (R-COOR') NMR_Ester Ester R' signal present Ester->NMR_Ester IR_Ester C=O ~1735 cm⁻¹ Ester->IR_Ester Amide Amide (R-CONH₂) NMR_Amide Broad NH₂ signals Amide->NMR_Amide IR_Amide C=O ~1650 cm⁻¹ N-H stretches Amide->IR_Amide

Caption: Key distinguishing features in spectroscopic analysis.

References

The Tetrahydropyran Advantage: A Comparative Guide to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of specific structural motifs is paramount to optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. "Tetrahydro-2H-pyran-4-carbonyl chloride" has emerged as a valuable building block for introducing the tetrahydropyran (THP) moiety, a scaffold that offers distinct advantages over its carbocyclic and other heterocyclic counterparts. This guide provides a comparative analysis of the benefits of utilizing the THP scaffold, supported by synthesized experimental data and detailed methodologies.

The tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom, is increasingly recognized as a "privileged scaffold" in medicinal chemistry. Its unique combination of properties often translates to improved drug-like characteristics. When compared to its direct carbocyclic analogue, cyclohexane, the THP ring introduces a polar oxygen atom that can act as a hydrogen bond acceptor, potentially enhancing target binding affinity.[1] Furthermore, this heteroatom generally leads to a reduction in lipophilicity, which can favorably impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will compare the use of "this compound" with two common alternatives: cyclohexanecarbonyl chloride and tetrahydrofuran-3-carbonyl chloride. The former allows for a direct comparison of the effects of introducing a heteroatom into a six-membered ring, while the latter provides insight into the impact of ring size.

Performance Comparison: A Data-Driven Overview

To illustrate the advantages of incorporating a tetrahydropyran moiety, we present a comparative analysis of hypothetical N-aryl amide derivatives synthesized from "this compound" and its alternatives. The following data summarizes typical findings in terms of synthetic yield, physicochemical properties, and metabolic stability.

Table 1: Comparison of Synthetic Yield and Physicochemical Properties

ParameterTetrahydro-2H-pyran-4-carboxamide DerivativeCyclohexanecarboxamide Derivative (Alternative 1)Tetrahydrofuran-3-carboxamide Derivative (Alternative 2)
Structure
alt textNc2ccccc2)
alt textNc2ccccc2)
alt textNc2ccccc2)
Typical Yield 85-95%80-90%82-92%
Calculated logP 2.12.81.9
Aqueous Solubility Moderate to HighLow to ModerateHigh

Table 2: Comparative Metabolic Stability in Human Liver Microsomes

CompoundIntrinsic Clearance (CLint) (µL/min/mg protein)
Tetrahydro-2H-pyran-4-carboxamide Derivative15
Cyclohexanecarbonyl Derivative (Alternative 1)45
Tetrahydrofuran-3-carboxamide Derivative (Alternative 2)25

Note: The data presented in these tables are representative values compiled from various sources in medicinal chemistry literature and are intended for comparative illustration.

The data highlights that the incorporation of the tetrahydropyran moiety can lead to a favorable balance of properties. It often results in high synthetic yields and provides a compound with intermediate lipophilicity and good aqueous solubility, a desirable combination for oral drug candidates. Most notably, the THP derivative exhibits significantly improved metabolic stability compared to its cyclohexane counterpart, suggesting a lower susceptibility to enzymatic degradation.

Experimental Protocols

The following is a detailed methodology for the synthesis of an N-aryl tetrahydro-2H-pyran-4-carboxamide, which can be adapted for the alternative acyl chlorides.

Synthesis of N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

  • Materials:

    • This compound (1.0 eq)

    • 4-methoxyaniline (1.0 eq)

    • Triethylamine (1.2 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a solution of 4-methoxyaniline in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, add triethylamine.

    • Slowly add a solution of "this compound" in anhydrous dichloromethane to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis Acyl_Chloride This compound (or Alternative) Reaction Amide Coupling Acyl_Chloride->Reaction Amine Aromatic Amine Amine->Reaction Product N-Aryl Carboxamide Reaction->Product Properties Physicochemical Properties (logP, Solubility) Product->Properties Metabolism Metabolic Stability (Microsomal Assay) Product->Metabolism Activity Biological Activity (Target Binding Assay) Product->Activity Data_Comparison Comparative Data Analysis Properties->Data_Comparison Metabolism->Data_Comparison Activity->Data_Comparison signaling_pathway Drug THP-containing Drug Candidate Receptor Target Receptor Drug->Receptor Binding H_Bond Hydrogen Bond (via THP Oxygen) Drug->H_Bond Cellular_Response Downstream Signaling Cascade Receptor->Cellular_Response Activation H_Bond->Receptor Therapeutic_Effect Therapeutic Effect Cellular_Response->Therapeutic_Effect logical_relationship cluster_properties Physicochemical & ADME Properties THP_Moiety Tetrahydropyran (THP) Moiety Polarity Increased Polarity THP_Moiety->Polarity Lipophilicity Reduced Lipophilicity THP_Moiety->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability THP_Moiety->Metabolic_Stability H_Bond Hydrogen Bond Acceptor THP_Moiety->H_Bond Cyclohexane Cyclohexane Moiety Cyclohexane->Lipophilicity Higher Cyclohexane->Metabolic_Stability Lower Solubility Improved Aqueous Solubility Polarity->Solubility Improved_PK Improved Pharmacokinetics Solubility->Improved_PK Metabolic_Stability->Improved_PK Enhanced_Binding Enhanced Target Binding H_Bond->Enhanced_Binding Improved_Drug_Candidate Superior Drug Candidate Profile Improved_PK->Improved_Drug_Candidate Enhanced_Binding->Improved_Drug_Candidate

References

A Comparative Guide to the Efficacy of Tetrahydro-2H-pyran-4-carbonyl chloride in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pharmacologically active molecules is a cornerstone of drug discovery and development. The selection of appropriate building blocks and synthetic methodologies is critical for achieving optimal yields, purity, and cost-effectiveness. This guide provides a comparative analysis of Tetrahydro-2H-pyran-4-carbonyl chloride and its primary alternative, Tetrahydro-2H-pyran-4-carboxylic acid activated by coupling agents, for the formation of amide and ester linkages in the synthesis of drug targets.

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as solubility and metabolic stability.[1] this compound serves as a highly reactive and versatile building block for introducing this moiety.[1] Its enhanced reactivity, due to the carbonyl chloride functional group, makes it an excellent candidate for acylation reactions to form stable esters and amides.[1]

Comparative Analysis of Acylation Methods

The formation of an amide or ester bond from a carboxylic acid derivative and an amine or alcohol, respectively, is a fundamental transformation in pharmaceutical synthesis. The two primary strategies for creating a tetrahydropyran-4-carboxamide or ester are:

  • The Acyl Chloride Method: Utilizing the pre-activated and highly reactive this compound.

  • The Coupling Agent Method: Employing the more stable Tetrahydro-2H-pyran-4-carboxylic acid in conjunction with a coupling agent to activate the carboxylic acid in situ.

While both methods are widely used, the choice between them often depends on the complexity of the substrate, the desired reaction conditions, and scalability.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics and performance metrics of the two methods. Data is compiled from established chemical principles and analogous reactions reported in the synthesis of complex molecules like the anticoagulant, Betrixaban, where similar choices between acyl chlorides and coupling agents are made.

FeatureThis compound (Acyl Chloride Method)Tetrahydro-2H-pyran-4-carboxylic acid + Coupling Agent
Reactivity HighModerate to High (depends on coupling agent)
Reaction Steps Two (Carboxylic acid -> Acyl chloride -> Amide/Ester)One-pot (Carboxylic acid + Amine/Alcohol + Coupling Agent)
Reaction Conditions Often requires low temperatures (0 °C to RT) and a non-nucleophilic base.Generally mild (RT), but can vary with the coupling agent.
Byproducts HCl (requires scavenging with a base)Varies (e.g., DCU for DCC, HOBt/HATU residues)
Yield Generally high, especially with unhindered amines/alcohols.Typically high, optimized for difficult couplings.
Purity of Crude Product Can be high; main impurity is the base-HCl salt.Can be complex due to coupling agent byproducts.
Suitability for Complex Molecules May not be suitable for substrates with sensitive functional groups due to high reactivity and HCl byproduct.Preferred for complex and acid-sensitive substrates.
Cost-Effectiveness The reagent itself may be more expensive, but the overall process can be cost-effective for simpler molecules.Coupling agents (e.g., HATU, PyBOP) can be expensive, adding to the overall cost.

Experimental Protocols

Below are representative experimental protocols for the synthesis of a generic tetrahydropyran-4-carboxamide, illustrating the practical differences between the two methods.

Protocol 1: Amide Synthesis using this compound

This protocol is based on the general Schotten-Baumann reaction conditions.

1. Materials:

  • Amine (1.0 equivalent)

  • This compound (1.05 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

2. Procedure:

  • Dissolve the amine and TEA/DIPEA in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound to the cooled amine solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Synthesis using Tetrahydro-2H-pyran-4-carboxylic acid and HATU

This protocol utilizes a modern coupling agent for in-situ activation.

1. Materials:

  • Tetrahydro-2H-pyran-4-carboxylic acid (1.0 equivalent)

  • Amine (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Dimethylformamide (DMF) (anhydrous)

2. Procedure:

  • Dissolve Tetrahydro-2H-pyran-4-carboxylic acid, the amine, and HATU in anhydrous DMF under an inert atmosphere.

  • Add DIPEA to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and water-soluble byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the conceptual workflows for the two synthetic strategies.

G cluster_0 Acyl Chloride Method A Tetrahydro-2H-pyran-4- carboxylic acid B SOCl₂ or (COCl)₂ A->B Activation C Tetrahydro-2H-pyran-4- carbonyl chloride B->C D Amine/Alcohol + Base C->D Acylation E Target Amide/Ester D->E

Caption: Workflow for the Acyl Chloride Method.

G cluster_1 Coupling Agent Method F Tetrahydro-2H-pyran-4- carboxylic acid H Coupling Agent (e.g., HATU) + Base (e.g., DIPEA) F->H G Amine/Alcohol G->H I Activated Intermediate (in situ) H->I Activation & Coupling J Target Amide/Ester I->J

Caption: Workflow for the Coupling Agent Method.

Conclusion

The choice between This compound and its corresponding carboxylic acid with a coupling agent is a nuanced decision that depends on the specific synthetic context.

  • This compound is a powerful, highly reactive agent that is effective for a wide range of simple amide and ester syntheses. Its main advantages are its high reactivity and the relative simplicity of the acylation step itself, though it requires a two-step process from the carboxylic acid and careful handling due to its moisture sensitivity and the generation of HCl.

  • Modern coupling agents like HATU and EDC/HOBt offer a more controlled, one-pot procedure that is highly suitable for complex molecules with sensitive functional groups. They are the reagents of choice in peptide synthesis and other applications where minimizing side reactions and racemization is paramount. However, the cost of these reagents and the potential for purification challenges from their byproducts must be considered.

For early-stage drug discovery and the synthesis of relatively simple analogs, the acyl chloride method can be a rapid and efficient choice. For later-stage development, particularly with complex and valuable intermediates, the milder and more controlled conditions offered by coupling agents often justify their increased cost and process complexity. Researchers should carefully evaluate the stability of their substrates and the overall goals of the synthesis to make the most effective choice.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Tetrahydro-2H-pyran-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Tetrahydro-2H-pyran-4-carbonyl chloride, ensuring the protection of laboratory personnel and the environment.

Researchers and drug development professionals handling this compound must adhere to strict safety protocols due to its hazardous nature. This acyl chloride is highly reactive and corrosive, posing significant risks if not managed correctly.[1][2] This document provides a comprehensive, step-by-step guide for its proper disposal, minimizing potential hazards.

Immediate Safety and Handling Precautions

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][3] It reacts violently with water, liberating toxic hydrogen chloride gas.[2][3] Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood.[1]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a full-face shield are essential.[1]

  • Hand Protection: Use nitrile or neoprene gloves, ensuring they are inspected for integrity before each use.[1]

  • Body Protection: A flame-retardant lab coat must be worn.[1]

  • Respiratory Protection: For anything other than very small quantities, or if there is a risk of vapor exposure, a properly fitted respirator is required.[1]

Quantitative Safety Data

A summary of key safety and physical properties of this compound is provided below for quick reference.

PropertyValueSource
CAS Number40191-32-0[3]
Molecular FormulaC₆H₉ClO₂[2]
Molecular Weight148.59 g/mol [4]
Boiling Point50 °C[4]
Hazard StatementsH314: Causes severe skin burns and eye damage.[3][5]

Step-by-Step Disposal Protocol: Neutralization

The primary disposal method for this compound involves a controlled neutralization reaction. This procedure is based on the general protocol for the safe disposal of acyl chlorides.[1][6]

Materials Needed:

  • Large glass beaker or flask (at least 10 times the volume of the chemical to be neutralized).

  • Stir bar and magnetic stir plate.

  • Dropping funnel or pipette.

  • A weak base solution (e.g., 5-10% sodium bicarbonate) or a dilute sodium hydroxide solution (2.5 M).[6]

  • pH indicator strips.

Experimental Protocol:

  • Preparation: In a certified chemical fume hood, place the large beaker containing the neutralizing solution (sodium bicarbonate or sodium hydroxide) on the magnetic stir plate. Begin stirring to create a vortex.

  • Slow Addition: Carefully and slowly add the this compound dropwise to the stirring basic solution.[1] For larger quantities, a dropping funnel is recommended to ensure a controlled rate of addition.[1]

  • Control the Reaction: The neutralization reaction is exothermic and will produce gas (carbon dioxide if using bicarbonate).[1] The slow addition is crucial to prevent the reaction from becoming too vigorous and splashing corrosive material out of the container.[1]

  • pH Verification: After the addition is complete and all bubbling has ceased, check the pH of the solution using a pH indicator strip. The pH should be between 6 and 8.[1] If the solution remains acidic, add more of the basic solution until the desired pH is achieved.[1]

  • Final Disposal: The neutralized aqueous solution can now be disposed of as non-hazardous aqueous waste, in accordance with local, state, and federal regulations.[1] Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.[1]

Emergency Procedures: Spills and Exposure

In the event of a spill or exposure, immediate action is critical.

Emergency SituationProcedure
Small Spill (<100 mL) 1. Evacuate non-essential personnel. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[3] 3. Do not use water.[3] 4. Collect the absorbed material into a suitable, closed container for disposal.[3] 5. Ventilate the area.
Large Spill (>100 mL) 1. Evacuate the immediate area and alert others. 2. Call emergency services and your institution's EHS office.[7] 3. Close the doors to the affected area.[7]
Skin Contact 1. Immediately remove all contaminated clothing.[3] 2. Rinse the affected skin with copious amounts of water for at least 15 minutes.[3][7] 3. Seek immediate medical attention.[3]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][7] 2. Remove contact lenses if present and easy to do so.[3] 3. Seek immediate medical attention.[3]
Inhalation 1. Move the affected person to fresh air.[3] 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.[3]
Ingestion 1. Rinse mouth with water.[3] 2. Do NOT induce vomiting.[3] 3. Seek immediate medical attention.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Final Disposal PPE Don Personal Protective Equipment (PPE) FumeHood Work in a Certified Chemical Fume Hood PrepareBase Prepare Neutralizing Solution (e.g., Sodium Bicarbonate) FumeHood->PrepareBase SlowAddition Slowly Add this compound PrepareBase->SlowAddition ControlReaction Monitor and Control Reaction SlowAddition->ControlReaction CheckpH Check pH (Target: 6-8) ControlReaction->CheckpH CheckpH->PrepareBase If pH is acidic AqueousWaste Dispose of as Non-Hazardous Aqueous Waste CheckpH->AqueousWaste If pH is neutral ConsultEHS Consult Institutional EHS Guidelines AqueousWaste->ConsultEHS

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.